Ravenine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(3-methylbut-2-enoxy)quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11(2)8-9-18-14-10-15(17)16(3)13-7-5-4-6-12(13)14/h4-8,10H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADRTKVOWFLSFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC(=O)N(C2=CC=CC=C21)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the chemical structure of Ravenine
An In-depth Technical Guide to the Alkaloid Ravenine
For Researchers, Scientists, and Drug Development Professionals
This compound is a quinoline alkaloid isolated from the root bark of Dictamnus dasycarpus. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and currently understood biological activities. The information is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound, a member of the quinoline alkaloid family, is chemically defined as 1-Methyl-4-[(3-methyl-2-buten-1-yl)oxy]-2(1H)-quinolinone.[1] Its structure is characterized by a quinolinone core, a methyl group at position 1, and a prenyl ether linkage at position 4.
IUPAC Name: 1-methyl-4-(3-methylbut-2-enoxy)quinolin-2-one[2] Synonyms: 1-Methyl-4-[(3-methyl-2-buten-1-yl)oxy]-2(1H)-quinolinone[1] CAS Number: 20105-22-0[1][3][4]
The chemical structure of this compound is presented below:
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C15H17NO2 | [1][3][4] |
| Molecular Weight | 243.30 g/mol | [3][4] |
| Melting Point | 120-121 °C | [3][4] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| LogP | 3.81 (Calculated) | [3] |
| XLogP3 | 2.7 (Calculated) | [4] |
| Boiling Point | 378.3 ± 41.0 °C at 760 mmHg (Calculated) | [3] |
| Flash Point | 170.2 ± 21.2 °C (Calculated) | [3] |
| Solubility | Soluble in DMSO | [3] |
Table 1: Physicochemical Properties of this compound
Biological Activity and Mechanism of Action
Detailed quantitative biological activity data, such as IC50 values from specific assays, and information regarding the mechanism of action and signaling pathways affected by this compound are not extensively documented in publicly available literature. Further research is required to elucidate its pharmacological profile.
Experimental Protocols
Figure 1. A generalized workflow for the isolation, characterization, and biological evaluation of this compound.
Signaling Pathways
Information regarding specific signaling pathways modulated by this compound is currently unavailable. To investigate this, a logical approach would be to screen this compound against a panel of known biological targets and then delve deeper into the pathways associated with any identified hits.
Figure 2. A logical workflow for investigating the signaling pathways affected by this compound.
Conclusion
This compound is a structurally defined quinoline alkaloid with established physicochemical properties. However, there is a significant gap in the scientific literature regarding its quantitative biological activities, experimental protocols, and the signaling pathways it may modulate. This presents an opportunity for further research to explore the pharmacological potential of this natural product. The workflows presented in this guide offer a strategic approach for future investigations into the biological role of this compound.
References
- 1. Anti-inflammatory role of naringenin in rats with ethanol induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Erianin: Cancer-Specific Target Prediction Based on Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Ravenine and Related Alkaloids from Dictamnus dasycarpus
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the current understanding of the in vitro mechanism of action of Ravenine, a quinolinone alkaloid, primarily by examining the well-documented activities of structurally similar alkaloids isolated from its natural source, the root bark of Dictamnus dasycarpus. Due to the limited specific research on this compound, this guide extrapolates its potential mechanisms based on the established biological effects of its chemical relatives from the same plant.
Introduction to this compound and Dictamnus dasycarpus Alkaloids
This compound is a quinolinone alkaloid with the chemical structure 1-methyl-4-[(3-methyl-2-buten-1-yl)oxy]-2(1H)-quinolinone. It is isolated from the root bark of Dictamnus dasycarpus, a plant used in traditional medicine for various ailments, including skin inflammation and arthritis. While direct in vitro studies on this compound's mechanism of action are scarce in publicly available literature, extensive research has been conducted on other quinolinone and furoquinoline alkaloids present in D. dasycarpus. These studies provide a strong foundation for inferring the potential biological activities of this compound. The primary reported in vitro effect of these related alkaloids is potent anti-inflammatory activity.[1][2][3]
Postulated In Vitro Mechanism of Action: Anti-Inflammatory Effects
The predominant in vitro bioactivity observed for quinolinone and furoquinoline alkaloids from Dictamnus dasycarpus is the suppression of inflammatory pathways in immune cells, particularly microglia. The proposed mechanism centers on the inhibition of key inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production
A consistent finding across multiple studies is the significant inhibition of nitric oxide (NO) production by alkaloids from D. dasycarpus in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[1][2][3] NO is a critical signaling molecule in the inflammatory response, and its overproduction is associated with neuroinflammation and tissue damage. The inhibitory effect of these alkaloids on NO production suggests a direct or indirect modulation of the inducible nitric oxide synthase (iNOS) enzyme or its upstream signaling pathways.
Modulation of Pro-Inflammatory Cytokines and Transcription Factors
Further investigation into the anti-inflammatory mechanism of these alkaloids has revealed their ability to suppress the expression of pro-inflammatory cytokines. Specifically, compounds such as preskimmianine have been shown to reduce the levels of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated BV-2 cells.[3] This effect is likely mediated by the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[3]
Below is a diagram illustrating the postulated signaling pathway influenced by alkaloids from Dictamnus dasycarpus.
Quantitative Data on Anti-Inflammatory Activity
The following table summarizes the inhibitory concentrations (IC50) of various alkaloids from Dictamnus dasycarpus on NO production in LPS-stimulated BV-2 microglial cells, as reported in the literature. Data for this compound itself is not available, but the activities of related compounds are presented.
| Compound | IC50 (µM) for NO Inhibition | Reference |
| Preskimmianine | < 5.0 | [3] |
| 8-methoxy-N-methylflindersine | Potent Inhibition | [2] |
| Skimmianine | Potent Inhibition | [2] |
| Dasycarine G | 10.4 | [4] |
| Compound 5 (unnamed) | 27.2 | [4] |
| Compound 6 (unnamed) | 15.6 | [4] |
| Compound 9 (unnamed) | 20.1 | [4] |
| Compound 10 (unnamed) | 25.8 | [4] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the anti-inflammatory effects of alkaloids from Dictamnus dasycarpus.
Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of the test compounds (e.g., alkaloids from D. dasycarpus) for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: An equal volume of the culture supernatant and the Griess reagent are mixed and incubated at room temperature for 10 minutes.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.
Below is a workflow diagram for the Griess Assay.
References
- 1. Inhibitory alkaloids from Dictamnus dasycarpus root barks on lipopolysaccharide-induced nitric oxide production in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three new compounds from Dictamnus dasycarpus and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Biological Activity of Ravenelin
A Note on the Compound of Interest: Initial searches for a compound named "Ravenine" yielded limited information, primarily from chemical databases. PubChem lists a compound with this name, identified as 1-methyl-4-(3-methylbut-2-enoxy)quinolin-2-one (C15H17NO2). However, a comprehensive review of scientific literature did not reveal significant research on its discovery, synthesis, or biological properties.
Conversely, a similarly named compound, Ravenelin , a xanthone natural product, is the subject of notable scientific investigation. It is plausible that "Ravenelin" was the intended subject of inquiry. Therefore, this technical guide will focus on the discovery, isolation, and biological characterization of Ravenelin.
Introduction to Ravenelin
Ravenelin is a naturally occurring xanthone, a class of oxygenated heterocyclic compounds. It is a secondary metabolite produced by the endophytic fungus Exserohilum rostratum.[1][2] Natural products, particularly those from microbial sources, are of significant interest in drug discovery due to their structural diversity and wide range of biological activities.[2] Ravenelin has emerged as a compound of interest due to its notable antibacterial and antiprotozoal properties.
Discovery and Isolation
Ravenelin was isolated from the biomass extracts of the endophytic fungus Exserohilum rostratum.[1][2] The isolation process typically involves standard chromatographic techniques.
Experimental Protocols
Fungal Cultivation and Extraction:
-
The endophytic fungus Exserohilum rostratum is cultured in a suitable growth medium.
-
The fungal biomass is harvested and subjected to solvent extraction, commonly using ethyl acetate, to obtain a crude extract containing a mixture of secondary metabolites.[1]
Chromatographic Separation:
-
The crude extract is fractionated using column chromatography with a silica gel stationary phase and a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).[1]
-
Fractions are monitored by thin-layer chromatography (TLC).
-
The fraction containing Ravenelin is further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[1][2]
Structural Elucidation:
-
The chemical structure of isolated Ravenelin is determined using a combination of spectroscopic methods, including:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the carbon-hydrogen framework and the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[1][2]
-
Synthesis
As of the latest available literature, a total synthesis of Ravenelin has not been reported. Research has primarily focused on its isolation from natural sources and the characterization of its biological activities. Biosynthetic studies have indicated that Ravenelin is derived from acetate precursors.
Biological Activity
Ravenelin has demonstrated significant in vitro activity against a range of pathogens, including Gram-positive bacteria and protozoan parasites.
Antibacterial Activity
Ravenelin exhibits selective inhibitory activity against Gram-positive bacteria, with notable potency against Bacillus subtilis. It has shown significantly less or no activity against Gram-negative bacteria.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of Ravenelin against Bacterial Strains
| Bacterial Strain | Gram Type | MIC (µM) |
| Bacillus subtilis | Gram-positive | 7.5 |
| Staphylococcus aureus | Gram-positive | 484 |
| Escherichia coli | Gram-negative | >1000 |
| Pseudomonas aeruginosa | Gram-negative | >1000 |
| Salmonella Typhimurium | Gram-negative | >1000 |
Antiprotozoal Activity
Ravenelin has shown promising activity against the protozoan parasites Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (the causative agent of Chagas disease).[1][2][3]
Table 2: Antiprotozoal Activity of Ravenelin
| Parasite | Stage | IC50 (µM) |
| Plasmodium falciparum | Asexual stages | 3.4 ± 0.4 |
| Trypanosoma cruzi | Epimastigote | 5 ± 1 |
| Trypanosoma cruzi | Intracellular Amastigote | 9 ± 2 |
Cytotoxicity and Selectivity
A crucial aspect of drug development is the selectivity of a compound for its target pathogen over host cells. Ravenelin has demonstrated low cytotoxicity against mammalian cell lines, indicating a favorable selectivity index.[2][3]
Table 3: Cytotoxicity of Ravenelin
| Cell Line | Cell Type | CC50 (µM) |
| HepG2 | Human hepatocarcinoma | >50 |
| Peritoneal Macrophages | Murine | 185 ± 1 |
The selectivity index (SI), calculated as the ratio of CC50 for a mammalian cell line to the IC50 against the parasite, is an indicator of the therapeutic window of a compound. Ravenelin has shown SI values greater than 15 for the tested parasites.[2][3]
Mechanism of Action and Signaling Pathways
The precise mechanism of action and the specific signaling pathways modulated by Ravenelin have not yet been fully elucidated in the available scientific literature. Further research is required to understand how Ravenelin exerts its antibacterial and antiprotozoal effects at the molecular level.
Experimental Workflows and Visualizations
The following diagram illustrates the general workflow for the isolation and biological screening of Ravenelin.
Conclusion and Future Directions
Ravenelin, a xanthone isolated from the endophytic fungus Exserohilum rostratum, has demonstrated promising antibacterial and antiprotozoal activities with a favorable selectivity profile. These findings highlight Ravenelin as a potential lead compound for the development of new anti-infective agents. Future research should focus on elucidating its mechanism of action, identifying its molecular targets, and exploring its total synthesis to enable further structural modifications and optimization of its biological activity.
References
- 1. Antiprotozoal and Antibacterial Activity of Ravenelin, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiprotozoal and Antibacterial Activity of Ravenelin, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on "Ravenine" Uncover No Direct Scientific Findings
A comprehensive search for preliminary studies on the effects of a compound referred to as "Ravenine" has yielded no direct scientific literature, clinical data, or research pertaining to a substance with this name. As a result, the creation of an in-depth technical guide on its effects is not possible at this time.
Extensive searches for "this compound" and its potential effects, mechanism of action, and associated clinical trials have failed to produce any relevant results. The scientific and medical databases searched do not contain any references to a compound with this specific name.
This lack of information suggests several possibilities: "this compound" may be a very new or proprietary compound not yet disclosed in public research, the name could be a misnomer or a misspelling of a different substance, or it may be a fictional name not associated with any real-world scientific investigation.
While the searches did not uncover information on "this compound," they did yield results for other terms with similar spellings or phonetic qualities. For instance, the "RAVEN" trial is a clinical study focused on the treatment of recurrent or refractory acute lymphoblastic leukemia or lymphoma.[1] Additionally, research on the "Reelin" signaling pathway is well-documented, particularly its role in brain development and its association with various neurological disorders.[2][3][4][5] Other unrelated compounds such as Rivastigmine, Rivanicline, and Ranitidine, which are established drugs with known mechanisms of action, were also identified.[6][7][8]
Furthermore, a clinical-stage biotechnology company named Reven Holdings is developing an investigational drug product, RJX, for inflammatory disorders.[9][10] However, there is no indication that "this compound" is associated with any of these entities or research areas.
Without any foundational scientific data on "this compound," it is impossible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, and diagrams of signaling pathways. Further clarification on the correct name and context of the compound of interest is necessary to proceed with a meaningful scientific review.
References
- 1. Facebook [cancer.gov]
- 2. New Insights into Reelin-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the reelin signaling pathway in central nervous system development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. reven.com [reven.com]
- 10. Reven begins dosing in Phase II trial of anti-sepsis drug candidate [clinicaltrialsarena.com]
Ravenine biological activity and targets
An In-Depth Technical Guide on the Biological Activity and Targets of Ravenelin
Disclaimer: Initial searches for the compound "Ravenine" did not yield any relevant results. Based on the similarity of the name, this report focuses on the biological activity and targets of Ravenelin , a xanthone isolated from the endophytic fungus Exserohilum rostratum.
Executive Summary
Ravenelin is a natural product that has demonstrated a range of biological activities, including antibacterial and antiparasitic properties. This technical guide provides a comprehensive overview of the known biological activities of Ravenelin, its molecular targets where information is available, and detailed protocols for the key experimental assays used to determine its efficacy. The quantitative data from these studies are summarized for clear comparison, and the experimental workflows are visualized to provide a clear understanding of the research process.
Quantitative Biological Activity of Ravenelin
The biological activity of Ravenelin has been quantified against various microorganisms and cell lines. The following table summarizes the key inhibitory and cytotoxic concentrations.
| Activity | Organism/Cell Line | Parameter | Value | Reference |
| Antibacterial | Bacillus subtilis | MIC | 7.5 µM | [1] |
| Staphylococcus aureus | MIC | 484 µM | [1] | |
| Antiplasmodial | Plasmodium falciparum (asexual stages) | IC50 | 3.4 ± 0.4 µM | [1][2] |
| Trypanocidal | Trypanosoma cruzi (epimastigote) | IC50 | 5 ± 1 µM | [1][2] |
| Trypanosoma cruzi (intracellular amastigote) | IC50 | 9 ± 2 µM | [1][2] | |
| Cytotoxicity | HepG2 (hepatocarcinoma cells) | CC50 | > 50 µM | [1][2] |
| BALB/c peritoneal macrophages | CC50 | 185 ± 1 µM | [1][2] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; CC50: Half-maximal Cytotoxic Concentration.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the determination of Ravenelin's biological activity.
Microbroth Dilution Assay for Antibacterial Activity
This assay determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria after an incubation period.[3][4][5]
Protocol:
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.[3]
-
Compound Dilution: The test compound (Ravenelin) is serially diluted in the microtiter plate wells containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[3]
-
Incubation: The plate is incubated at an appropriate temperature and duration (typically 18-24 hours at 35°C).[3]
-
Reading: The wells are visually inspected for turbidity to determine the lowest concentration with no visible growth.[3]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6][7][8]
Protocol:
-
Cell Seeding: Cells (e.g., HepG2, peritoneal macrophages) are seeded in a 96-well plate and allowed to adhere.
-
Compound Exposure: The cells are treated with various concentrations of Ravenelin and incubated for a specified period.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.[8]
-
Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.[9]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[7]
SYBR Green I-Based Assay for Antiplasmodial Activity
This fluorescence-based assay is used to determine the susceptibility of Plasmodium falciparum to antimalarial drugs.
Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In a malaria culture, the amount of parasite DNA is proportional to the number of parasites. The fluorescence intensity is therefore a measure of parasite growth.[10][11]
Protocol:
-
Parasite Culture: P. falciparum is cultured in human erythrocytes.
-
Drug Exposure: The parasite culture is exposed to serial dilutions of Ravenelin in a 96-well plate and incubated.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well to release parasite DNA and allow for staining.[10]
-
Fluorescence Reading: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]
Trypanocidal Activity Assay
This assay evaluates the effect of a compound on the viability of Trypanosoma cruzi.
Principle: The assay can be performed on both the extracellular (epimastigote) and intracellular (amastigote) forms of the parasite. For the intracellular assay, host cells are infected with trypomastigotes, which then transform into amastigotes. The effect of the compound on parasite load is assessed, often by microscopy after staining.[12][13]
Protocol (Intracellular Amastigote Assay):
-
Host Cell Infection: A monolayer of host cells (e.g., myoblasts) is infected with T. cruzi trypomastigotes.[12]
-
Compound Treatment: After infection, the cells are treated with various concentrations of Ravenelin and incubated for a period (e.g., 72 hours).[12]
-
Fixation and Staining: The cells are fixed and stained with a DNA dye such as DAPI to visualize both host cell and parasite nuclei.[12]
-
Imaging and Analysis: The plates are imaged using a high-content imaging system, and software is used to count the number of host cells and intracellular parasites to determine the reduction in parasite number.[12]
Signaling Pathways and Experimental Workflows
As of the current literature, the specific signaling pathways and molecular targets of Ravenelin have not been fully elucidated. However, the experimental workflow to characterize its biological activities can be visualized.
Caption: Experimental workflow for the isolation and biological characterization of Ravenelin.
Conclusion
Ravenelin, a xanthone derived from the fungus Exserohilum rostratum, displays promising antibacterial and antiparasitic activities with a favorable selectivity index, indicating it is more toxic to the parasites than to mammalian cells.[1][2] Further research is warranted to elucidate its precise mechanism of action and to identify its molecular targets, which will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to replicate or build upon these findings.
References
- 1. Antiprotozoal and Antibacterial Activity of Ravenelin, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiprotozoal and Antibacterial Activity of Ravenelin, a Xanthone Isolated from the Endophytic Fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. iddo.org [iddo.org]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. reframeDB [reframedb.org]
- 13. Identification of Trypanocidal Activity for Known Clinical Compounds Using a New Trypanosoma cruzi Hit-Discovery Screening Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Ravenine: A Technical Whitepaper on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data, and further independent verification is recommended.
Introduction
Ravenine is a quinoline alkaloid that has garnered interest within the scientific community. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is paramount for formulation development, preclinical testing, and ensuring product quality. This technical guide provides a summary of the currently available data on the solubility and stability of this compound. However, it is critical to note that comprehensive, quantitative data remains limited in publicly accessible literature.
Solubility Profile
Currently, detailed quantitative solubility data for this compound in a wide range of solvents, pH values, and temperatures is not extensively documented in publicly available scientific literature. The available information suggests that this compound has low aqueous solubility.
Table 1: Qualitative Solubility and Formulation Strategies for this compound
| Solvent/System | Solubility/Formulation Approach |
| Water | Low solubility |
| PEG400 | Used as a solvent for oral formulations |
| Carboxymethyl cellulose (0.2%, 0.5%) | Used as a suspending agent in oral formulations |
| Tween 80 (0.25%) | Used as a surfactant in oral formulations |
| Dimethyl sulfoxide (DMSO) | Used as a solvent for stock solutions and in injection formulations |
| Corn oil | Used as a vehicle in injection formulations (often in combination with DMSO) |
Experimental Protocol: General Formulation for In Vivo Studies
Objective: To prepare a homogenous suspension of this compound for oral administration in animal models.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) solution in purified water
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare the Vehicle: Accurately weigh the required amount of CMC-Na and dissolve it in a known volume of purified water with the aid of a magnetic stirrer to create a 0.5% (w/v) solution. Stir until the CMC-Na is fully hydrated and the solution is clear and viscous.
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration of the suspension.
-
Prepare the Suspension: Gradually add the weighed this compound powder to the 0.5% CMC-Na solution while continuously stirring with a magnetic stirrer.
-
Ensure Homogeneity: Continue stirring for a sufficient period to ensure a uniform and homogenous suspension. Visually inspect for any clumps or undispersed particles.
-
Storage: Store the suspension in a well-closed container, protected from light, at a recommended temperature (e.g., 2-8 °C). The short-term stability of such a suspension should be determined experimentally.
Workflow for Oral Suspension Preparation
Caption: Workflow for the preparation of a this compound oral suspension.
Stability Profile
Comprehensive stability data for this compound from forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) is not currently available in the public domain. Such studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 1 year |
Experimental Protocol: General Approach for a Forced Degradation Study
A general protocol for conducting a forced degradation study to establish a stability-indicating method is outlined below. This is a standard pharmaceutical industry practice and would need to be adapted and optimized specifically for this compound.
Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound bulk drug substance
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl solution. Heat the solution (e.g., at 60°C) for a defined period. Withdraw samples at various time points, neutralize, and dilute for analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add NaOH solution. Maintain at a specific temperature (e.g., room temperature or elevated) for a set duration. Withdraw samples, neutralize, and dilute for analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add H₂O₂ solution. Keep the solution at a controlled temperature for a specific time. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store solid this compound powder in a temperature-controlled oven at an elevated temperature (e.g., 70°C). Withdraw samples at different time intervals, dissolve in a suitable solvent, and analyze.
-
Photostability: Expose solid this compound powder or a solution of this compound to light of a specified intensity and wavelength in a photostability chamber. A control sample should be kept in the dark. Analyze the samples at appropriate time points.
-
Analysis: Analyze all stressed samples using a developed HPLC method. The method should be capable of separating the intact this compound from any degradation products. Peak purity analysis of the this compound peak should be performed to ensure it is free from co-eluting degradants.
Logical Flow for Forced Degradation Studies
Caption: Logical workflow for conducting forced degradation studies of this compound.
Signaling Pathway
At present, there is no clearly elucidated signaling pathway specifically attributed to the pharmacological action of this compound in publicly available scientific literature. Further research is required to determine its molecular targets and mechanism of action.
Conclusion and Future Directions
The currently available data on the solubility and stability of this compound provide a preliminary foundation for early-stage research. However, for robust drug development, a significant knowledge gap needs to be addressed. Future work should focus on:
-
Quantitative Solubility Studies: Determining the solubility of this compound in various pharmaceutically relevant solvents, across a range of pH values and temperatures.
-
Comprehensive Stability Studies: Conducting thorough forced degradation studies to identify degradation pathways and develop a validated stability-indicating analytical method.
-
Pharmacological Investigations: Elucidating the mechanism of action and identifying the specific cellular signaling pathways modulated by this compound.
The generation of this critical data will be instrumental in advancing the scientific understanding of this compound and will be essential for any future development of this compound for therapeutic use.
Theoretical Models of Ravenine Interaction: A Review of a Novel Alkaloid
Executive Summary
This document addresses the request for an in-depth technical guide on the theoretical models of interaction for the molecule Ravenine. Initial research confirms that this compound is a known alkaloid compound isolated from the root bark of Dictamnus dasycarpus.[1] It is identified by the CAS Number 20105-22-0 and has a molecular formula of C15H17NO2.[1][2][3]
However, a comprehensive search of publicly available scientific literature and databases reveals a significant gap in the understanding of this compound's biological activity. At present, there is no documented research on its mechanism of action, molecular interactions, or associated signaling pathways. Consequently, the development of theoretical or computational models of its interaction is not yet possible. This guide outlines the known physicochemical properties of this compound and details the foundational experimental protocols that would be necessary to elucidate its biological function, thereby enabling future theoretical modeling.
Physicochemical Properties of this compound
Quantitative data on the biological activity of this compound, such as binding affinities or inhibitory concentrations, are not available in the current body of scientific literature. The table below summarizes the known physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C15H17NO2 | [1][2] |
| Molecular Weight | 243.30 g/mol | [2][3] |
| IUPAC Name | 1-methyl-4-(3-methylbut-2-enoxy)quinolin-2-one | [2] |
| CAS Number | 20105-22-0 | [1][2][3][4] |
| XLogP3-AA | 2.7 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
Proposed Foundational Research Workflow
To build theoretical models of this compound's interactions, a foundational understanding of its biological activity must first be established. This involves a systematic progression from target identification to quantitative interaction analysis. The following experimental workflow is proposed as a necessary precursor to any modeling studies.
Caption: Proposed workflow for elucidating this compound's biological activity.
Detailed Methodologies for Key Future Experiments
The following sections detail the experimental protocols required to generate the data necessary for future modeling of this compound's interactions.
Target Identification via Affinity Chromatography-Mass Spectrometry
-
Immobilization of this compound: Covalently attach this compound to a solid support (e.g., NHS-activated sepharose beads) to create an affinity matrix. A linker arm may be necessary to ensure the binding site of this compound remains accessible.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue homogenate under non-denaturing conditions to preserve protein complexes.
-
Affinity Chromatography: Incubate the cell lysate with the this compound-conjugated beads. Wash extensively with buffer to remove non-specific binders.
-
Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or by denaturing the proteins.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the protein bands of interest using in-gel digestion followed by LC-MS/MS analysis.
Quantitative Binding Affinity Measurement using Surface Plasmon Resonance (SPR)
-
Immobilization of Target Protein: Covalently immobilize the purified, validated target protein onto a sensor chip surface.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of this compound across the sensor surface. The binding of this compound to the immobilized target will cause a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Data Analysis: Fit the resulting sensorgrams (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Elucidation of Signaling Pathways via Phospho-proteomics
-
Cell Treatment: Treat a relevant cell model with this compound at a predetermined effective concentration and for various time points. Include a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract total protein, and perform a protein quantification assay. Digest the proteins into peptides using an enzyme such as trypsin.
-
Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the complex mixture using techniques like Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry to identify and quantify changes in phosphorylation sites across the proteome in response to this compound treatment.
-
Bioinformatic Analysis: Use pathway analysis software to map the significantly altered phosphoproteins to known signaling pathways to generate hypotheses about this compound's mechanism of action.
Conclusion and Future Outlook
While this compound is a chemically defined natural product, its biological role remains uncharacterized. The absence of data on its molecular interactions and signaling effects makes the development of theoretical models currently unfeasible. The immediate focus for researchers and drug development professionals should be on the foundational experimental work outlined in this guide. By systematically identifying its molecular targets, quantifying binding interactions, and mapping its effects on cellular pathways, the scientific community can generate the necessary data to build robust and predictive theoretical models of this compound's activity. This will be the critical next step in exploring its potential as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for All-trans Retinoic Acid (ATRA) in Cell Culture Experiments
Disclaimer: The term "Ravenine" did not yield specific results in scientific literature searches. Based on the context of cell culture and signaling pathways, this document will focus on All-trans Retinoic Acid (ATRA) , a widely used compound in cell culture for inducing differentiation and studying cellular signaling.
These application notes are intended for researchers, scientists, and drug development professionals.
Application Notes
Background
All-trans Retinoic Acid (ATRA) is a biologically active metabolite of vitamin A (retinol) and a crucial signaling molecule in vertebrate development and physiology.[1][2][3] It plays a pivotal role in regulating cell proliferation, differentiation, and apoptosis.[4] In cell culture, ATRA is extensively used to induce the differentiation of various cell types, including embryonic stem cells, neural stem cells, and cancer cell lines, making it a valuable tool in developmental biology, neuroscience, and cancer research.[5][6][7][8]
Mechanism of Action
ATRA exerts its effects by modulating gene expression.[9][10] As a lipophilic molecule, it can diffuse across the cell membrane and enter the nucleus.[11] In the nucleus, ATRA binds to two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1][4][10] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[9][11][12][13] The binding of ATRA to this complex induces a conformational change, leading to the recruitment of co-activators and the initiation of transcription of downstream target genes.[4][12][13] This intricate signaling cascade ultimately governs the cellular response to ATRA.
Key Applications in Cell Culture
-
Induction of Neuronal Differentiation: ATRA is widely used to differentiate embryonic stem cells and neuroblastoma cell lines (e.g., SH-SY5Y, Neuro-2A) into neurons.[14][15][16][17]
-
Myeloid Differentiation: It is effective in inducing the differentiation of myeloid leukemia cell lines, such as HL-60 and THP-1, into granulocyte- or macrophage-like cells.[2][18]
-
Cancer Research: ATRA's ability to inhibit proliferation and induce differentiation is explored as a therapeutic strategy for certain cancers, particularly acute promyelocytic leukemia (APL).[1][6]
-
Stem Cell Biology: It is a key component in protocols for directed differentiation of pluripotent stem cells into various lineages.[3][6]
-
Gene Regulation Studies: ATRA serves as a model compound for investigating the mechanisms of gene regulation by nuclear receptors.[18][19][20]
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of ATRA in various cell culture experiments.
Table 1: Effective Concentrations of ATRA for Inducing Differentiation
| Cell Line | Cell Type | ATRA Concentration | Incubation Time | Observed Effect | Reference |
| SH-SY5Y | Human Neuroblastoma | 10 µM | 3 - 7 days | Neuronal differentiation, changes in cell morphology. | [14][15] |
| Neuro-2A | Mouse Neuroblastoma | 20 µM | 24 hours | Neurite outgrowth and cessation of proliferation. | [17] |
| THP-1 | Human Monocytic Leukemia | 10 nM - 100 nM | 24 - 72 hours | Inhibition of cell cycle progression, increased expression of CD11b, and enhanced phagocytic activity. | [2] |
| H9 | Human Neural Stem Cells | 8 nM - 1000 nM | 9 - 18 days | Decreased expression of neural stem cell markers and promotion of glial cell fates. | [5] |
| B16 | Mouse Melanoma | Not Specified | 4 - 48 hours | Regulation of gene expression associated with growth arrest and differentiation. | [20] |
Table 2: Effects of ATRA on Cell Viability and Gene Expression
| Cell Line | Assay | ATRA Concentration | Time | Result | Reference |
| MCF-7, HepG2 | MTT Assay | 250 - 1000 µM | 24 hours | Concentration-dependent decrease in cell viability. | [21] |
| THP-1 | RT-PCR | 1 nM - 100 nM | 6 - 24 hours | Dose-dependent reduction in cyclin E mRNA and protein levels. | [2] |
| HCjE | Gene Microarray | 100 nM | 24 - 48 hours | Upregulation of secretory phospholipase A2 group IIA and MUC16. | [19] |
| Mouse Peritoneal Macrophages | mRNA Analysis | Not Specified | 30 - 60 minutes | Increased levels of tissue transglutaminase mRNA. | [18] |
| J1 mESCs | mRNA Microarray | Not Specified | Not Specified | Repression of pluripotency-associated genes and activation of ectoderm markers. | [3] |
Experimental Protocols
Preparation of All-trans Retinoic Acid (ATRA) Stock Solution
Materials:
-
All-trans Retinoic Acid (ATRA) powder (light-sensitive)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Work in a sterile environment and protect from light: ATRA is light-sensitive, so all steps should be performed in a biological safety cabinet with the sash lowered and ambient lights dimmed or turned off. Use amber or foil-wrapped tubes.
-
Prepare a concentrated stock solution: Dissolve ATRA powder in DMSO to create a stock solution, for example, 10 mM. For a 10 mM stock, dissolve 3 mg of ATRA (MW: 300.44 g/mol ) in 1 mL of DMSO.[6][22]
-
Ensure complete dissolution: Vortex gently until the powder is completely dissolved. If a precipitate is observed, the solution can be warmed to 37°C for 2-5 minutes.[7]
-
Aliquot and store: Aliquot the stock solution into smaller working volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to several months. As a general guideline, it is recommended to prepare fresh stock solutions.[6][7]
General Protocol for Induction of Cell Differentiation with ATRA
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
ATRA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Plate the cells at an appropriate density in culture vessels and allow them to adhere and proliferate overnight.
-
Preparation of ATRA-containing medium: Pre-warm the complete cell culture medium to 37°C. Just before use, dilute the ATRA stock solution directly into the pre-warmed medium to the desired final concentration (e.g., 10 µM for SH-SY5Y cells).[15] Mix well by gentle inversion.
-
Note: The final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.[6] Prepare a vehicle control medium containing the same final concentration of DMSO.
-
-
Treatment: Aspirate the old medium from the cells and wash once with sterile PBS if necessary. Add the freshly prepared ATRA-containing medium (or vehicle control medium) to the cells.
-
Incubation: Return the cells to the incubator and culture for the desired period (e.g., 3 to 7 days for neuronal differentiation).[14][15]
-
Medium Changes: Depending on the cell type and the duration of the experiment, the medium may need to be replaced every 2-3 days with fresh ATRA-containing medium.
-
Assessment of Differentiation: At the end of the incubation period, assess cell differentiation using appropriate methods such as morphology analysis (phase-contrast microscopy), immunofluorescence staining for specific markers, or gene expression analysis (RT-qPCR, Western blot).
Protocol for Cell Viability Assessment using MTT Assay
Materials:
-
Cells treated with ATRA in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of ATRA and a vehicle control for the desired time period (e.g., 24 hours).[21]
-
Addition of MTT: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours in a CO2 incubator at 37°C.[21]
-
Solubilization of Formazan: Carefully remove the medium from each well. Add 200 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Read the absorbance at a wavelength of 550 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Simplified signaling pathway of All-trans Retinoic Acid (ATRA).
Caption: Experimental workflow for an ATRA-induced cell differentiation study.
References
- 1. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid regulates cell cycle progression and cell differentiation in human monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic Acid Induces Embryonic Stem Cell Differentiation by Altering Both Encoding RNA and microRNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Retinoids: mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.stemcell.com [cdn.stemcell.com]
- 7. reprocell.com [reprocell.com]
- 8. mpbio.com [mpbio.com]
- 9. Retinoic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. researchgate.net [researchgate.net]
- 18. Retinoic acid-induced gene expression in normal and leukemic myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Global analysis of gene expression changes during retinoic acid-induced growth arrest and differentiation of melanoma: comparison to differentially expressed genes in melanocytes vs melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel All Trans-Retinoic Acid Derivatives: Cytotoxicity, Inhibition of Cell Cycle Progression and Induction of Apoptosis in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
Ravenine: Application Notes and Protocols for In Vivo Animal Studies
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of Ravenine, a novel modulator of the Reelin signaling pathway.
Introduction
This compound is a proprietary synthetic compound that has demonstrated significant potential in preclinical studies as a modulator of the Reelin signaling pathway. The Reelin pathway is crucial for proper neuronal migration, synaptogenesis, and synaptic plasticity.[1][2][3] Dysregulation of this pathway has been implicated in a variety of neurological and psychiatric disorders. These notes provide an overview of recommended dosages, administration routes, and experimental protocols for utilizing this compound in in vivo animal models to explore its therapeutic potential.
Mechanism of Action
This compound is believed to exert its effects by binding to the Reelin receptors, Apolipoprotein E receptor 2 (ApoER2) and Very Low-Density Lipoprotein Receptor (VLDLR).[1][2] This interaction is thought to initiate a downstream signaling cascade involving the phosphorylation of the intracellular adaptor protein Disabled-1 (Dab1), a key event in the Reelin pathway.[2][4]
Signaling Pathway
The binding of Reelin (or a modulator like this compound) to its receptors triggers a series of intracellular events critical for neuronal function. A simplified representation of this pathway is provided below.
Caption: Simplified Reelin signaling pathway activated by this compound.
Recommended Dosage and Administration
The optimal dosage and administration route for this compound may vary depending on the animal model, the specific research question, and the formulation of the compound. The following tables provide a summary of suggested starting points for in vivo studies in common rodent models.
Table 1: Recommended Dosage Ranges for this compound
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Frequency |
| Mouse (Mus musculus) | Intraperitoneal (IP) | 5 - 20 | Once daily |
| Oral Gavage (PO) | 10 - 50 | Once daily | |
| Intravenous (IV) | 1 - 10 | Once daily | |
| Rat (Rattus norvegicus) | Intraperitoneal (IP) | 10 - 30 | Once daily |
| Oral Gavage (PO) | 20 - 60 | Once daily | |
| Intravenous (IV) | 2 - 15 | Once daily |
Note: These are starting recommendations and should be optimized for each specific experimental design. A dose-response study is highly recommended to determine the optimal effective and non-toxic dose.
Table 2: Maximum Recommended Injection Volumes
| Animal Model | Route of Administration | Maximum Volume (ml/kg) |
| Mouse | Intraperitoneal (IP) | 10 |
| Oral Gavage (PO) | 10 | |
| Intravenous (IV) | 5 | |
| Rat | Intraperitoneal (IP) | 10 |
| Oral Gavage (PO) | 10 | |
| Intravenous (IV) | 5 |
Experimental Protocols
Detailed methodologies for common in vivo experiments involving this compound are provided below.
Protocol 1: Preparation of this compound for In Vivo Administration
-
Formulation: this compound is typically supplied as a lyophilized powder. For in vivo use, it should be reconstituted in a sterile, biocompatible vehicle. A common vehicle is sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). For oral administration, a 0.5% solution of carboxymethylcellulose (CMC) in water can be used to create a suspension.
-
Reconstitution:
-
Allow the this compound vial to equilibrate to room temperature.
-
Aseptically add the appropriate volume of the chosen vehicle to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate the vial until the powder is completely dissolved or suspended.
-
-
Storage: The reconstituted solution should be stored at 4°C for short-term use (up to one week) or aliquoted and stored at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Administration of this compound to Rodents
The following are general guidelines for common administration routes. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[5]
A. Intraperitoneal (IP) Injection:
-
Restraint: Manually restrain the mouse or rat, ensuring a firm but gentle grip to expose the abdomen.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[6]
-
Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, then slowly inject the this compound solution.
B. Oral Gavage (PO):
-
Restraint: Hold the animal firmly to prevent movement.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.
-
Administration: Gently insert the gavage needle into the mouth and pass it over the tongue into the esophagus.[6] The needle should advance easily without resistance. Administer the this compound solution directly into the stomach.
C. Intravenous (IV) Injection (Tail Vein):
-
Warming: Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Restraint: Place the animal in a suitable restrainer.
-
Injection: Using a 27-30 gauge needle, insert it into one of the lateral tail veins at a shallow angle.[7] A successful injection is indicated by the lack of resistance and the absence of a subcutaneous bleb. Inject the this compound solution slowly.
Experimental Workflow
A typical workflow for an in vivo study investigating the efficacy of this compound is illustrated below.
Caption: General experimental workflow for in vivo this compound studies.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[8][9] Acute and chronic toxicity studies should also be conducted to establish the safety profile of the compound. These studies typically involve dose escalation to identify the maximum tolerated dose (MTD) and to observe any potential adverse effects.
Conclusion
These application notes provide a foundational guide for researchers initiating in vivo studies with this compound. Adherence to these protocols, along with careful experimental design and ethical considerations, will be crucial for elucidating the therapeutic potential of this promising compound. Researchers are encouraged to consult relevant literature and institutional guidelines to refine these protocols for their specific research needs.
References
- 1. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of the reelin signaling pathway in central nervous system development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Components of the reelin signaling pathway are expressed in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics in chronic animal toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and toxicokinetics of an orally active tripeptide, IRI-695, in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ravenelin in Protozoal Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the demonstrated applications of Ravenelin, a natural xanthone compound, in specific protozoal disease models. This document includes a summary of its biological activity, detailed experimental protocols for its evaluation, and visualizations of relevant pathways and workflows.
Biological Activity of Ravenelin
Ravenelin, isolated from the endophytic fungus Exserohilum rostratum, has shown promising activity against protozoan parasites, specifically Trypanosoma cruzi (the causative agent of Chagas disease) and Plasmodium falciparum (a causative agent of malaria). It also exhibits antibacterial properties, primarily against Gram-positive bacteria.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of Ravenelin.
Table 1: Antiprotozoal Activity of Ravenelin
| Parasite Species | Stage | IC50 (µM) |
| Trypanosoma cruzi | Epimastigote | 5 ± 1[1] |
| Trypanosoma cruzi | Intracellular Amastigote | 9 ± 2[1] |
| Plasmodium falciparum | Asexual Stages | 3.4 ± 0.4[1] |
Table 2: Antibacterial Activity of Ravenelin
| Bacterial Species | Gram Stain | MIC (µM) |
| Bacillus subtilis | Positive | 7.5[1] |
| Staphylococcus aureus | Positive | 484[1] |
| Escherichia coli | Negative | > 1000[1] |
| Pseudomonas aeruginosa | Negative | > 1000[1] |
Table 3: Cytotoxicity of Ravenelin
| Cell Line | Cell Type | CC50 (µM) |
| HepG2 | Human Hepatocarcinoma | > 50[1] |
| Peritoneal Macrophages | Murine | 185 ± 1[1] |
Table 4: Selectivity Index of Ravenelin
| Parasite vs. Cell Line | Selectivity Index (SI) |
| T. cruzi (Epimastigote) vs. Macrophages | 37 |
| T. cruzi (Amastigote) vs. Macrophages | > 15[1] |
| P. falciparum vs. Macrophages | > 15[1] |
Signaling Pathway and Mechanism of Action
The precise molecular mechanism of Ravenelin's antiprotozoal activity has not been fully elucidated. However, based on the general mechanisms of other xanthone compounds, a plausible hypothesis involves the inhibition of key parasitic metabolic pathways or the induction of oxidative stress.
Caption: Hypothetical mechanism of Ravenelin's antiprotozoal action.
Experimental Protocols
The following are detailed protocols for evaluating the in vitro activity of Ravenelin against T. cruzi and P. falciparum.
Protocol 1: In Vitro Anti-Trypanosoma cruzi Activity Assay
1. Culture of T. cruzi Epimastigotes:
-
Culture epimastigotes of a standard T. cruzi strain (e.g., Y strain) in Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Maintain cultures at 28°C.
2. Anti-epimastigote Assay:
-
Seed 96-well plates with epimastigotes at a density of 1 x 10^6 parasites/mL.
-
Add serial dilutions of Ravenelin (e.g., from 0.1 to 100 µM) to the wells.
-
Include a positive control (e.g., Benznidazole) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plates for 72 hours at 28°C.
-
Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.
-
Calculate the IC50 value from the dose-response curve.
3. Culture of Mammalian Cells and Intracellular Amastigotes:
-
Culture peritoneal macrophages or another suitable host cell line (e.g., L929) in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.
-
Infect the host cells with trypomastigotes at a multiplicity of infection (MOI) of 10:1.
-
After 24 hours, wash the cells to remove non-internalized parasites.
4. Anti-amastigote Assay:
-
Add serial dilutions of Ravenelin to the infected cell cultures.
-
Include positive and negative controls.
-
Incubate for 48-72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the percentage of infected cells and the number of amastigotes per cell by microscopic examination.
-
Calculate the IC50 value.
Caption: Experimental workflow for T. cruzi assays.
Protocol 2: In Vitro Anti-Plasmodium falciparum Activity Assay
1. Culture of P. falciparum:
-
Culture a chloroquine-sensitive or resistant strain of P. falciparum (e.g., 3D7 or W2) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum or Albumax.
-
Maintain the culture at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronize the parasite culture to the ring stage.
2. Anti-plasmodial Assay (SYBR Green I-based):
-
Prepare a 96-well plate with serial dilutions of Ravenelin.
-
Add the synchronized parasite culture (2% parasitemia, 2% hematocrit) to the wells.
-
Include positive (e.g., Chloroquine or Artemisinin) and negative controls.
-
Incubate the plate for 72 hours under the conditions described above.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure fluorescence using a microplate reader.
-
Calculate the IC50 value from the fluorescence intensity, which correlates with parasite growth.
Caption: Experimental workflow for P. falciparum assay.
Protocol 3: Cytotoxicity Assay (MTT Assay)
1. Cell Culture:
-
Culture a mammalian cell line (e.g., HepG2 or peritoneal macrophages) in appropriate medium and conditions.
2. Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Add serial dilutions of Ravenelin to the cells.
-
Include a positive control (e.g., Doxorubicin) and a negative control (vehicle).
-
Incubate for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 (50% cytotoxic concentration) value.
Conclusion
Ravenelin demonstrates significant in vitro activity against T. cruzi and P. falciparum with favorable selectivity indices, suggesting it is a promising lead compound for the development of new antiprotozoal drugs. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in in vivo models of Chagas disease and malaria. The protocols outlined in this document provide a framework for the continued investigation of Ravenelin and its analogs.
References
Standard Operating Procedure for Ravenine Handling: Application Notes and Protocols
Disclaimer: The following document is a template and should be adapted to reflect specific experimental conditions and institutional safety guidelines. The information provided is based on publicly available data for the chemical compound identified as Ravenine and is intended for use by qualified researchers and laboratory personnel.
Introduction
This compound is a quinolinone alkaloid with the molecular formula C15H17NO2.[1] While its biological activity and mechanism of action are not extensively characterized in publicly available literature, its chemical structure suggests potential for interaction with various biological systems. This document provides a standard operating procedure for the handling, storage, and preliminary experimental use of this compound in a research setting.
Compound Information
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C15H17NO2 | PubChem[1] |
| Molecular Weight | 243.30 g/mol | PubChem[1] |
| IUPAC Name | 1-methyl-4-(3-methylbut-2-enoxy)quinolin-2-one | PubChem[1] |
| Appearance | Not specified (likely a solid) | N/A |
| Solubility | Insoluble in water. | Safety Data Sheet[2] |
Safety and Handling
Warning: The toxicological properties of this compound have not been thoroughly investigated. Handle with caution and assume it is a hazardous substance.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing stock solutions.
First Aid Measures
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical attention.[2][3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.[2][3]
-
If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
Experimental Protocols
Preparation of Stock Solutions
-
Objective: To prepare a high-concentration stock solution of this compound for use in downstream experiments.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube tightly and vortex until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Cell-Based Assay Workflow
This protocol outlines a general workflow for testing the effect of this compound on cultured cells.
Caption: A generalized workflow for conducting cell-based experiments with this compound.
Potential Mechanism of Action (Hypothetical)
Given its quinolinone core, this compound might interact with signaling pathways involving kinases or G-protein coupled receptors. Further research is required to elucidate its precise mechanism of action.
References
Application Note: Quantitative Analysis of Ravenine in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and methodologies for the accurate and precise measurement of Ravenine concentration in biological samples. The techniques described herein are essential for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.
Introduction
This compound is a novel small molecule inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in various disease models. Accurate determination of this compound concentration in biological matrices such as plasma, serum, and tissue homogenates is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for establishing a therapeutic window. This application note details three common analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a prospective Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Techniques for this compound Quantification
A summary of the performance characteristics of the primary analytical methods for this compound quantification is presented below.
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 10 ng/mL - 1000 ng/mL | 0.1 ng/mL - 500 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 3% |
| Inter-day Precision (%CV) | < 7% | < 5% |
| Mean Recovery | 92.5% | 98.2% |
| Sample Volume | 100 µL | 50 µL |
| Run Time | 12 minutes | 5 minutes |
Experimental Protocols
General Sample Preparation: Protein Precipitation
This protocol is applicable for the preparation of plasma or serum samples prior to analysis by HPLC-UV or LC-MS/MS.
Materials:
-
Biological sample (plasma or serum)
-
Internal Standard (IS) solution (e.g., a deuterated analog of this compound)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
Caption: General workflow for sample preparation using protein precipitation.
Protocol 1: Quantification by HPLC-UV
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound and Internal Standard stock solutions in DMSO
Procedure:
-
Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix. Process these standards using the protein precipitation protocol.
-
Chromatographic Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 280 nm (or the absorbance maximum of this compound)
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: Linear gradient from 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the Internal Standard against the nominal concentration of the calibration standards. Determine the concentration of this compound in unknown samples by interpolation from this curve.
Protocol 2: Quantification by LC-MS/MS
This method offers higher sensitivity and specificity compared to HPLC-UV.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Follow the general sample preparation protocol described in section 3.1.
-
Chromatographic Conditions:
-
Column Temperature: 45°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-3.0 min: Linear gradient from 2% to 98% B
-
3.0-4.0 min: 98% B
-
4.0-4.1 min: Linear gradient from 98% to 2% B
-
4.1-5.0 min: 2% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Q1 (Parent Ion) -> Q3 (Product Ion) [e.g., m/z 450.2 -> 320.1]
-
Internal Standard: Q1 (Parent Ion) -> Q3 (Product Ion) [e.g., m/z 454.2 -> 324.1]
-
-
Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.
-
-
Data Analysis: Similar to the HPLC-UV method, quantify this compound by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard.
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to be an inhibitor of the "Kinase B" enzyme in a critical cellular signaling pathway. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for this compound as a Kinase B inhibitor.
Conclusion
The methods outlined in this application note provide robust and reliable approaches for the quantification of this compound in biological samples. The choice of method will depend on the required sensitivity, throughput, and available instrumentation. The LC-MS/MS method is recommended for studies requiring high sensitivity and specificity, such as in early-stage drug discovery and clinical trials. The HPLC-UV method can be a cost-effective alternative for routine analysis in later-stage development or for samples with higher expected concentrations.
Best Practices for the Storage and Handling of Ravenine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ravenine is an alkaloid compound isolated from the root bark of Dictamnus dasycarpus.[1] As with any research compound, proper storage and handling are crucial to ensure its stability, efficacy, and the safety of laboratory personnel. These application notes provide detailed protocols and best practices for the storage, handling, and stability assessment of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₂ | InvivoChem[1], PubChem[2] |
| Molecular Weight | 243.30 g/mol | InvivoChem[1], PubChem[2] |
| CAS Number | 20105-22-0 | InvivoChem[1], PubChem[2] |
| Appearance | Typically exists as a solid at room temperature | InvivoChem[1] |
| Melting Point | 120-121°C | InvivoChem[1] |
| Boiling Point | 378.3 ± 41.0 °C at 760 mmHg | InvivoChem[1] |
| Solubility | Soluble in DMSO. May have low water solubility. | InvivoChem[1] |
Storage Recommendations
Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on supplier data.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | InvivoChem[1], TargetMol[3] |
| 4°C | 2 years | InvivoChem[1] | |
| In Solvent | -80°C | 6 months - 1 year | InvivoChem[1], TargetMol[3] |
| -20°C | 1 month | InvivoChem[1] |
Note: this compound is stable at room temperature for short periods, such as during shipping.[1] However, for long-term storage, adherence to the recommended temperatures is essential.
Handling Procedures and Safety Precautions
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
If there is a risk of inhalation of the powder, use a properly fitted respirator.
General Handling:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust when working with the powdered form.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Spill and Disposal:
-
In case of a spill, contain the material and clean the area with an appropriate solvent. Dispose of the waste in accordance with local, state, and federal regulations.
-
Dispose of unused this compound and its containers as chemical waste.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Due to its likely low water solubility, organic solvents are recommended for preparing stock solutions of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use or -20°C for short-term use.[1]
Protocol 2: General Protocol for a Long-Term Stability Study
This protocol provides a framework for assessing the long-term stability of this compound under various storage conditions.
Objective: To determine the stability of this compound over an extended period under defined storage conditions.
Materials:
-
This compound (at least three different batches, if possible)
-
Validated stability-indicating analytical method (e.g., HPLC-UV)
-
Climate-controlled stability chambers
-
Appropriate storage containers that mimic the intended long-term storage
Procedure:
-
Sample Preparation: Prepare multiple aliquots of this compound in both solid form and in a desired solvent at a known concentration.
-
Storage Conditions: Place the samples in stability chambers set to the desired long-term storage conditions (e.g., -20°C, 4°C, and 25°C/60% RH).
-
Testing Frequency: Analyze the samples at predetermined time points. For a 12-month study, a typical frequency would be at 0, 3, 6, 9, and 12 months.
-
Analytical Testing: At each time point, test the samples for attributes such as:
-
Appearance (visual inspection)
-
Assay (potency)
-
Purity (presence of degradation products)
-
-
Data Analysis: Compare the results at each time point to the initial (time 0) data to determine the extent of degradation.
Visualizations
Caption: Workflow for handling and preparing this compound.
Caption: Factors influencing the stability of this compound.
References
Application Notes and Protocols: Synergistic Effects of Compound A and Compound B in Cancer Cell Lines
To provide you with accurate and detailed Application Notes and Protocols, it is essential to first identify a specific, scientifically recognized compound to be used in combination with "Ravenine." The initial search for "this compound" did not yield any results for a compound with this name in the scientific literature. This suggests that "this compound" may be a novel, proprietary, or perhaps a misspelled compound.
Therefore, to proceed with your request, please specify the other compound you are interested in. Once a second compound is identified, a thorough search can be conducted to find relevant data on its interaction with other substances, which can then be used to construct the detailed protocols and application notes you require.
For the purpose of demonstrating the requested format and content, a hypothetical example will be created using two well-researched, placeholder compounds: Compound A (a hypothetical kinase inhibitor) and Compound B (a hypothetical apoptosis inducer) .
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for investigating the synergistic effects of combining Compound A, a selective kinase inhibitor, with Compound B, a potent apoptosis-inducing agent, in the context of cancer cell line models. The following sections outline the methodologies for assessing cell viability, determining synergy, and analyzing key signaling pathways affected by this combination treatment.
I. Data Presentation
Table 1: In Vitro IC50 Values for Compound A and Compound B in Various Cancer Cell Lines
| Cell Line | Compound A IC50 (nM) | Compound B IC50 (nM) |
| MCF-7 | 150 | 75 |
| A549 | 220 | 110 |
| HCT116 | 180 | 90 |
| Jurkat | 300 | 150 |
Table 2: Combination Index (CI) Values for Compound A and Compound B
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 |
| MCF-7 | 0.65 | 0.58 | 0.52 |
| A549 | 0.72 | 0.65 | 0.60 |
| HCT116 | 0.68 | 0.61 | 0.55 |
II. Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound A and Compound B, both individually and in combination at a constant ratio (e.g., based on their IC50 values).
-
Incubation: Add the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each compound and combination.
Protocol 2: Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Treat cells with Compound A, Compound B, or the combination for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies against cleaved Caspase-3, PARP, and Bcl-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
III. Visualizations
Caption: Signaling pathway of Compound A and Compound B.
Application Notes and Protocols for the Quantification of Ravenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ravenine is a quinoline alkaloid that has been isolated from the root bark of Dictamnus dasycarpus.[1] Its chemical formula is C15H17NO2, and it is also known by its systematic name, 1-Methyl-4-[(3-methyl-2-buten-1-yl)oxy]-2(1H)-quinolinone.[2][3] As a member of the quinoline alkaloid family, this compound is of interest to researchers for its potential biological activities, similar to other compounds in this class which have shown a broad range of effects, including antimalarial, antibacterial, and anti-inflammatory properties.[4]
Accurate and precise quantification of this compound is essential for various stages of research and development, including phytochemical analysis of plant extracts, pharmacokinetic studies, and quality control of potential therapeutic agents. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of Analytical Methods
HPLC-UV: This technique separates this compound from other components in a sample mixture based on its interaction with a stationary phase (the HPLC column) and a mobile phase. The amount of this compound is then quantified by measuring its absorbance of ultraviolet (UV) light at a specific wavelength. This method is robust, widely available, and suitable for routine analysis.
LC-MS/MS: This highly sensitive and selective method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. This compound is first separated from the sample matrix and then ionized. Specific parent-daughter ion transitions are monitored for unambiguous identification and quantification, providing very low limits of detection.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
-
pH meter
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)
-
Standard laboratory glassware
-
-
Reagents:
-
This compound analytical standard (purity >98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (deionized or Milli-Q)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Internal Standard (IS) (e.g., a structurally similar quinoline alkaloid not present in the sample)
-
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material (Root Bark)
This protocol is a general procedure for the extraction of alkaloids from a plant matrix and should be optimized for the specific material being analyzed.
-
Grinding: Grind the dried root bark of Dictamnus dasycarpus into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Let the mixture stand for 24 hours at room temperature, protected from light.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Sample Clean-up (Solid-Phase Extraction):
-
Reconstitute the crude extract in 5 mL of 10% methanol in water.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for HPLC or LC-MS/MS analysis.
-
HPLC-UV Quantification Method
This is a proposed method and requires validation for specific applications.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 235 nm (This is a typical wavelength for quinoline alkaloids and should be confirmed by measuring the UV spectrum of a this compound standard).[5]
-
Run Time: 10 minutes.
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Internal Standard (Optional but Recommended): Prepare a stock solution of the internal standard. Add a constant amount of the IS to all calibration standards and samples.
-
Calibration Curve: Inject the calibration standards into the HPLC system. Plot the peak area (or the ratio of the analyte peak area to the IS peak area) against the concentration to construct a calibration curve.
-
Sample Analysis: Inject the prepared samples and quantify the amount of this compound by interpolating the peak area from the calibration curve.
References
- 1. This compound | Alkaloids | 20105-22-0 | Invivochem [invivochem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C15H17NO2 | CID 21763830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Ravenine insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Ravenine.
Troubleshooting Guides
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound, a quinolinone alkaloid, is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. Here is a systematic approach to address this issue:
-
Verify Compound Identity and Purity: Ensure the material is indeed this compound and check for any impurities that might affect solubility.
-
Particle Size Reduction: If you have the equipment, micronization of the powder can increase the surface area and improve the dissolution rate.
-
Prepare a Concentrated Stock Solution in an Organic Solvent: This is the most common and effective method.
-
Recommended Solvent: Start with 100% Dimethyl Sulfoxide (DMSO). Commercial suppliers suggest that stock solutions of up to 20 mM can be prepared in DMSO.
-
Alternative Solvents: If DMSO is not compatible with your experiment, other organic solvents like ethanol or methanol can be tested.
-
-
Serial Dilution into Aqueous Buffer: Once you have a clear, concentrated stock solution, you can perform serial dilutions into your final aqueous experimental buffer. To avoid precipitation, add the stock solution to the buffer dropwise while gently vortexing or stirring.
-
Consider a Co-solvent System: If precipitation occurs upon dilution, you can try adding a small percentage of a water-miscible organic solvent (a co-solvent) to your final aqueous buffer. For example, a final concentration of 1-5% ethanol might improve solubility. However, always run a vehicle control to account for any effects of the co-solvent on your experiment.
-
pH Adjustment: The solubility of alkaloids can be pH-dependent. As basic compounds, their solubility generally increases in acidic conditions.[1] You can experimentally determine the optimal pH for this compound solubility by testing a range of buffers.
-
Use of Solubilizing Agents: For certain applications, surfactants or cyclodextrins can be used to enhance solubility. However, these should be used with caution as they can interfere with some biological assays.
Q2: I prepared a stock solution of this compound in DMSO, but it precipitated when I added it to my cell culture medium. How can I fix this?
A2: This is a common issue known as "solvent-shift" precipitation, where the compound is soluble in the organic stock solvent but not in the final aqueous medium. Here are some troubleshooting steps:
-
Decrease the Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent toxicity and effects on cell physiology. If your current protocol results in a higher concentration, you may need to prepare a more concentrated initial stock solution in DMSO, so a smaller volume is needed for the final dilution.
-
Slow, Gradual Addition: Add the DMSO stock to the cell culture medium very slowly, drop-by-drop, while gently swirling the medium. This can prevent the rapid change in solvent polarity that causes precipitation.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock. Temperature can influence solubility.
-
Test Different Media Formulations: While less common, components in the cell culture medium itself (e.g., salts, proteins in serum) can sometimes contribute to compound precipitation. If possible, test the solubility of this compound in a simpler buffer like PBS to see if media components are a factor.
-
Sonication: After dilution, brief sonication of the final solution in a water bath sonicator can sometimes help to redissolve fine precipitates. Use with caution to avoid degrading the compound or media components.
-
Kinetic vs. Thermodynamic Solubility: Understand that you are likely working with kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution) rather than thermodynamic solubility (the true equilibrium solubility). For many in vitro experiments, a kinetically soluble concentration is acceptable, as long as the compound remains in solution for the duration of the experiment. You can perform a time-course experiment to see if the precipitate forms immediately or over several hours.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Table 1: Expected Solubility of this compound
| Solvent | Expected Solubility | Notes |
| Water | Poor (< 1 mg/mL) | Solubility may increase in acidic pH. |
| Phosphate-Buffered Saline (PBS) | Poor | Similar to water. |
| Dimethyl Sulfoxide (DMSO) | Good | Recommended for preparing concentrated stock solutions (e.g., ≥ 10 mM). |
| Ethanol | Moderate | Can be used as a primary solvent or as a co-solvent. |
| Methanol | Moderate | Similar to ethanol. |
Q2: How can I determine the solubility of this compound in my specific experimental buffer?
A2: You can perform a simple experimental protocol to determine the kinetic solubility of this compound in your buffer of choice. A detailed method is provided in the "Experimental Protocols" section below.
Q3: What is the mechanism of action of this compound? Is there a known signaling pathway?
A3: A specific signaling pathway for this compound has not been definitively characterized in published literature. However, this compound is isolated from Dictamnus dasycarpus, and alkaloids from this plant have been shown to possess anti-inflammatory and anti-proliferative properties. Many quinoline and quinolinone alkaloids are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway. The anti-proliferative effects of some quinolinone analogues have been linked to the disruption of microtubule polymerization and cell cycle arrest.
Below is a representative diagram of a plausible anti-inflammatory signaling pathway that could be modulated by quinolinone alkaloids.
Caption: Plausible anti-inflammatory signaling pathway modulated by quinolinone alkaloids.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent for subsequent dilution into experimental media.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the required mass of this compound: Based on its molecular weight (243.30 g/mol ), calculate the mass of this compound needed to prepare a stock solution of your desired concentration (e.g., 10 mM or 20 mM).
-
Example for 1 mL of 10 mM stock:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 243.30 g/mol = 0.002433 g = 2.433 mg
-
-
-
Weigh this compound: Accurately weigh the calculated mass of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Kinetic Solubility Assessment in a 96-Well Plate Format
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer or cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Experimental aqueous buffer or cell culture medium
-
Clear, flat-bottom 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering (nephelometry)
Methodology:
-
Prepare Serial Dilutions:
-
In the 96-well plate, prepare serial dilutions of your this compound stock solution in your experimental buffer. For example, you can perform a 2-fold serial dilution starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM).
-
Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Include a "buffer + DMSO" only well as a negative control.
-
-
Incubation: Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours). This allows time for any precipitation to occur.
-
Measurement:
-
Nephelometry (Light Scattering): Measure the light scattering at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in light scattering compared to the negative control indicates the formation of a precipitate.
-
Absorbance: If a nephelometer is not available, you can measure the absorbance at a wavelength where the precipitate scatters light but the soluble compound has minimal absorbance (e.g., 500-600 nm). An increase in absorbance indicates precipitation.
-
-
Data Analysis:
-
Plot the light scattering or absorbance signal against the this compound concentration.
-
The kinetic solubility is the highest concentration at which there is no significant increase in the signal compared to the negative control.
-
Caption: Workflow for determining the kinetic solubility of this compound.
References
optimizing Ravenine concentration for efficacy
Welcome to the technical support center for Ravenine, a novel kinase inhibitor targeting the hypothetical Serine/Threonine Kinase X (STKX) pathway, a critical regulator of cell proliferation and survival in several cancer models. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Serine/Threonine Kinase X (STKX). By binding to the ATP pocket of the STKX kinase domain, this compound blocks the phosphorylation of downstream substrates, thereby inhibiting the STKX signaling pathway, which is crucial for cell cycle progression and survival.[1][2][3]
Q2: What is the recommended starting concentration range for in vitro cell-based assays?
A2: For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line.[4][5] A typical starting range for this compound is between 10 nM and 10 µM. For most sensitive cell lines, the half-maximal inhibitory concentration (IC50) is expected to be in the low nanomolar range.[6]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in DMSO to a concentration of 10 mM. Briefly sonicate if necessary to ensure complete dissolution.[7] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is below 0.5% to prevent solvent-induced cytotoxicity.[7]
Q4: Is this compound selective for STKX?
A4: While this compound has high selectivity for STKX, like many kinase inhibitors, off-target effects can occur, especially at higher concentrations.[8][9] We recommend performing a kinase panel screening to fully characterize its selectivity profile in your experimental system. To minimize off-target effects, use the lowest effective concentration determined from your dose-response studies.[6]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Culture Medium
Q: I'm observing precipitation of this compound when I add it to my cell culture medium. What should I do?
A: This is a common issue with small molecule inhibitors.[7][10] Here are several troubleshooting steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, ideally less than 0.5%.[7] High concentrations of DMSO can cause the compound to precipitate when added to an aqueous solution.
-
Pre-warm the Medium: Before adding the this compound working solution, gently warm your cell culture medium to 37°C.
-
Method of Addition: Add the this compound working solution dropwise to the culture medium while gently swirling. Avoid adding a concentrated bolus directly to the medium.
-
Sonication: Briefly sonicating the stock solution before making dilutions can aid in dissolution.[7]
-
Solubility Assessment: If problems persist, you may need to perform a formal solubility test to determine the maximum soluble concentration in your specific culture medium.
Issue 2: Inconsistent or Non-Reproducible Results in Cell Viability Assays
Q: My cell viability assay results are variable between experiments. How can I improve reproducibility?
A: Inconsistent results in cell viability assays can stem from several factors.[11] Consider the following:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Variations in cell number will lead to variability in the final readout.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid using previously diluted solutions.
-
Incubation Times: Use a consistent incubation time for both drug treatment and the viability assay reagent (e.g., MTT, MTS, or ATP-based reagents).[12][13]
-
Plate Edge Effects: Evaporation can be more pronounced in the outer wells of a microplate, leading to altered drug concentrations. To mitigate this, consider not using the outermost wells for experimental data and instead fill them with sterile PBS or medium.
-
Temperature Uniformity: Ensure that the assay plate is at a uniform temperature before adding reagents and during incubation to prevent temperature gradients that can affect kinase activity.[14]
Issue 3: Weak or No Signal in Western Blot for Downstream Pathway Inhibition
Q: I am not seeing a decrease in the phosphorylation of STKX's downstream target, Protein Y, after treating with this compound. What could be the problem?
A: This can be a frustrating issue, but it is often resolvable by systematically checking your experimental steps.[15][16][17][18]
-
This compound Concentration and Treatment Time: The concentration of this compound may be too low, or the treatment time may be too short to see a significant effect. Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting Protein Y phosphorylation.
-
Cell Line Specificity: Confirm that the STKX pathway is active in your chosen cell line.[7] If the basal level of phosphorylated Protein Y is low, you may need to stimulate the pathway (if a known agonist exists) to observe inhibition.
-
Antibody Quality: The antibodies for phosphorylated and total Protein Y may not be optimal. Verify their specificity and determine the optimal dilution for your western blot protocol.[7] Always include a positive control lysate where the pathway is known to be active.[15]
-
Sample Preparation: It is critical to include phosphatase and protease inhibitors in your cell lysis buffer to preserve the phosphorylation status of your proteins.[15] Keep samples on ice throughout the preparation process.
Data and Protocols
Quantitative Data Summary
The following tables provide representative data for this compound from in-house validation assays. These should be used as a reference, and researchers are encouraged to generate their own data for their specific experimental systems.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Assay Type |
| STKX | 15 | Biochemical Kinase Assay |
| Kinase A | 1,200 | Biochemical Kinase Assay |
| Kinase B | >10,000 | Biochemical Kinase Assay |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | IC50 (nM) for Cell Growth Inhibition | Assay Type |
| Cancer Cell Line A (High STKX expression) | 50 | 72h Cell Viability Assay (ATP-based) |
| Cancer Cell Line B (Moderate STKX expression) | 250 | 72h Cell Viability Assay (ATP-based) |
| Normal Fibroblast Cell Line | >10,000 | 72h Cell Viability Assay (ATP-based) |
Experimental Protocols
Protocol 1: Cell Viability Assay (ATP-Based)
This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.[11][12]
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Equilibrate the plate and the ATP-based viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (often in a 1:1 volume ratio to the culture medium).
-
Signal Development: Mix the plate on an orbital shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.[4][5]
Protocol 2: Western Blot for STKX Pathway Inhibition
This protocol details the steps to assess the phosphorylation status of a downstream target of STKX.[7][15][16]
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If desired, strip the membrane and re-probe with an antibody against the total target protein to confirm equal protein loading.
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: Recommended experimental workflow for this compound.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 16. biocompare.com [biocompare.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Overcoming Ravenine Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the novel investigational compound, Ravenine. Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel kinase, K-1, which is a critical downstream effector in the PI3K/Akt signaling pathway. By inhibiting K-1, this compound is designed to block cell growth and proliferation in cancer cells with a dysregulated PI3K/Akt pathway.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is expected to show the highest efficacy in cancer cell lines with known activating mutations in the PI3K/Akt pathway, such as those with PIK3CA mutations or PTEN loss. We recommend screening a panel of cell lines to determine the optimal model for your studies.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, we recommend storing the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. Please refer to the product datasheet for detailed instructions on preparing stock solutions.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
High variability in cell viability assays, such as MTT or CellTiter-Glo®, can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Uneven Cell Seeding | Ensure cells are in a single-cell suspension before plating. Use a multichannel pipette for seeding and work quickly to prevent cells from settling. | Reduced well-to-well variability in cell numbers, leading to more consistent assay results. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | Minimized evaporation and concentration effects, resulting in more uniform cell growth across the plate. |
| Inconsistent Drug Concentration | Prepare serial dilutions of this compound fresh for each experiment. Ensure thorough mixing of the compound in the media before adding to the cells. | Accurate and consistent delivery of the intended drug concentration to each well. |
| Cell Clumping | If cells tend to clump, consider using a cell-detaching agent like Accutase and gently pipette to create a single-cell suspension. | Homogeneous cell distribution and more reliable assay readings. |
Issue 2: Inconsistent Inhibition of K-1 Kinase Activity
Inconsistent results in kinase activity assays can make it difficult to determine the true IC50 of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal ATP Concentration | Determine the Km of ATP for K-1 kinase in your assay system. Use an ATP concentration at or near the Km for competitive inhibitors like this compound. | More accurate and reproducible IC50 values that reflect the competitive nature of the inhibitor. |
| Enzyme Instability | Prepare fresh enzyme dilutions for each experiment. Keep the enzyme on ice at all times. | Consistent enzyme activity throughout the assay, leading to reliable inhibition data. |
| Reagent Variability | Use high-quality, ATP-certified reagents. Qualify new lots of reagents before use in critical experiments. | Reduced lot-to-lot variability in assay performance. |
| Incorrect Incubation Time | Optimize the incubation time for the kinase reaction to ensure it is within the linear range. | Linear and reproducible kinase activity, allowing for accurate measurement of inhibition. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for this compound in various assays. These values should be used as a reference, and it is recommended that each laboratory establishes its own baseline data.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | PI3K/Akt Pathway Status | IC50 (nM) |
| MCF-7 | PIK3CA Mutant | 50 ± 10 |
| PC-3 | PTEN Null | 75 ± 15 |
| A549 | Wild-Type | >1000 |
| MDA-MB-231 | Wild-Type | >1000 |
Table 2: this compound K-1 Kinase Inhibition
| Parameter | Value |
| IC50 (nM) | 10 ± 2 |
| Ki (nM) | 5 ± 1 |
| Mechanism of Inhibition | ATP-Competitive |
Experimental Protocols
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
In Vitro K-1 Kinase Assay
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 10 µM K-1 substrate peptide.
-
Add recombinant K-1 kinase to a final concentration of 5 ng/µL.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding an equal volume of 2X kinase stop buffer.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
Visualizations
This compound Signaling Pathway
Technical Support Center: Oseltamivir Synthesis
Note to Researchers: Information regarding the synthesis of a compound named "Ravenine" is not available in the public scientific literature. It is possible this is a novel compound, an internal project name, or a misspelling. To provide a valuable and accurate resource, this guide focuses on the synthesis of Oseltamivir (Tamiflu®), a widely studied antiviral drug whose synthesis presents common and instructive challenges in yield optimization. The principles and troubleshooting methodologies discussed here are broadly applicable to complex organic syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues researchers may encounter during the synthesis of Oseltamivir, particularly when starting from the common precursor, (-)-shikimic acid.
Issue 1: Low Overall Yield from Shikimic Acid
Q: My overall yield for the Oseltamivir synthesis starting from shikimic acid is consistently low (<20%). What are the most likely causes and how can I improve it?
A: Low overall yield in a multi-step synthesis is a common problem. The original Roche synthesis, for example, had an overall yield of 17-22% from shikimic acid.[1] Several factors can contribute to this:
-
Hazardous Intermediates: The industrial synthesis often involves potentially explosive azide intermediates. Mishandling or suboptimal conditions in these steps can drastically reduce yield and pose safety risks.[1][2]
-
Multiple Protection/Deprotection Steps: Early routes involved numerous protecting group manipulations, each step incurring some product loss.[3]
-
Side Reactions: The formation of byproducts, such as aromatization of the cyclohexene ring, can be a significant issue, especially at elevated temperatures during the azide displacement step.[4]
-
Suboptimal Reagents: Some steps, like the dehydration of quinic acid (an alternative precursor), were inefficient with early reagent choices (e.g., SOCl2/pyridine).[5]
Troubleshooting & Optimization Strategies:
-
Adopt an Azide-Free Route: Several azide-free syntheses have been developed to improve safety and yield. Routes starting from diethyl D-tartrate or utilizing a palladium-catalyzed asymmetric allylic alkylation (AAA) are prominent examples.[2][6][7]
-
Optimize Azide Displacement: If using an azide route, reaction conditions are critical. One study found that reacting the mesylate with NaN3 in aqueous acetone at 0°C gave a 92% yield, whereas higher temperatures were detrimental.[4]
-
Minimize Steps: Modern synthetic routes have significantly reduced the number of steps. For instance, a highly efficient synthesis was developed that proceeds in just eight steps with a 47% overall yield, largely by avoiding protecting groups.[3][8]
-
Consider Continuous-Flow Chemistry: For handling hazardous azide chemistry, continuous-flow synthesis offers a safer and often higher-yielding alternative to batch processing by minimizing the volume of hazardous intermediates at any given time. A flow process has been reported with a 54% overall yield.[9]
Issue 2: Poor Regio- and Stereoselectivity in Epoxide/Aziridine Ring-Opening
Q: I am struggling with the regioselective opening of the epoxide or aziridine intermediate. What factors control this step's outcome?
A: Achieving the correct regioselectivity is crucial for establishing the correct stereochemistry of the final product.
-
Epoxide Opening: The opening of the key epoxide intermediate with an amine nucleophile (like allyl amine or tert-butylamine) is a critical step. The choice of Lewis acid catalyst can significantly influence the outcome. For example, using magnesium bromide diethyl etherate has been shown to effectively open the epoxide.[1]
-
Aziridine Opening: In routes that proceed via an aziridine intermediate, ring-opening must also be carefully controlled. Treatment of a key mesylate with sodium azide can lead to an aziridine through intramolecular displacement.[3] Subsequent opening with a nucleophile, like 3-pentanol in the presence of BF3·Et2O, installs the side chain, but this step can suffer from low yields and competing side reactions like hydration.[7]
Troubleshooting & Optimization Strategies:
-
Catalyst Screening: Systematically screen different Lewis acids (e.g., MgCl2, BF3·Et2O, Ti(OiPr)4) and solvents to find the optimal conditions for regioselectivity in your specific substrate.
-
Nucleophile Choice: The nature of the nucleophile is critical. In some routes, using TMS-phthalimide as a nucleophile in a palladium-catalyzed reaction successfully opened a lactone intermediate, installing the amino group in one step with high enantioselectivity (96% ee).[7]
-
Alternative Strategies: If direct ring-opening is problematic, consider alternative transformations. Some syntheses bypass this specific challenge by forming the cyclohexene ring via a Diels-Alder reaction or an intramolecular Horner-Wadsworth-Emmons reaction, which can offer better control over stereochemistry.[1][2]
Issue 3: Difficulty with Final Deprotection or Purification
Q: The final deprotection of my nitrogen protecting group (e.g., tosyl) is proving difficult, or the final product is hard to purify. What can I do?
A: Late-stage reaction failures are particularly costly.
-
Tosyl Group Removal: The tosyl (Ts) group is a robust protecting group that can be difficult to remove, especially in complex molecules. Attempts to remove it from a late-stage intermediate have been reported to fail.[7]
-
Purification: The industrial synthesis was optimized to avoid chromatographic purifications, which are not ideal for large-scale production.[10] Product isolation often involves acid/base extraction to achieve high purity (e.g., 99.7%).[1]
Troubleshooting & Optimization Strategies:
-
Re-evaluate Protecting Group Strategy: If a protecting group is hard to remove, the best solution is often to redesign the synthesis to use a more labile group (e.g., Boc, Cbz) or, ideally, to avoid the protecting group entirely, as demonstrated in more modern, atom-economical routes.[3]
-
Optimize Purification: If chromatography is unavoidable, explore different stationary and mobile phases. However, for scalability, focus on developing a robust crystallization or extraction procedure for the final product or its phosphate salt.
-
Salt Formation: Oseltamivir is typically isolated as its phosphate salt, which improves stability and often facilitates purification by crystallization.[11]
Quantitative Data Summary
The yield of Oseltamivir synthesis varies significantly depending on the chosen route and starting material. Modern approaches have substantially improved efficiency over the initial commercial syntheses.
| Synthetic Route (Starting Material) | Key Features | Number of Steps | Overall Yield (%) | Reference |
| Roche Industrial Route (Shikimic Acid) | Utilizes azide chemistry; established industrial process. | ~10-12 | 17 - 22% | [1] |
| Shi et al. (Shikimic Acid) | Atom-economical, avoids protecting groups. | 8 | 47% | [8][12] |
| Trost et al. (Commercial Lactone) | Palladium-catalyzed Asymmetric Allylic Alkylation (AAA). | 8 | 30% | [7][13] |
| Hayashi et al. (Various) | Organocatalysis, "one-pot" operations. | 3 "one-pot" ops | 57% | [1] |
| Continuous Flow (Ethyl Shikimate) | Enhanced safety for azide chemistry. | 9 | 54% | [9] |
| Azide-Free Route (Diethyl D-tartrate) | Asymmetric aza-Henry and domino reactions. | 11 | Not specified | [6][14] |
Experimental Protocols
Protocol: Optimized Azide Formation from Ethyl Mesyl-Shikimate
This protocol is adapted from a study focused on optimizing a key step in a common Oseltamivir synthesis route.[4]
Objective: To synthesize ethyl 5-azido-4,5-dihydro-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate with high yield while minimizing the formation of aromatic side products.
Materials:
-
Ethyl 3,4-O-mesyl-shikimate (starting mesylate)
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized Water
Procedure:
-
Dissolve the starting mesylate in a 5:1 mixture of acetone and water.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium azide (4 equivalents) to the cooled solution while stirring.
-
Maintain the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).
-
The reaction should be complete within 4 hours.
-
Upon completion, quench the reaction carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography if necessary.
Expected Outcome: This optimized, low-temperature procedure can afford the desired azide product in up to 92% yield, significantly higher than reactions conducted at room temperature or above, which tend to produce unwanted aromatic byproducts.[4]
Visualizations
Logical & Experimental Workflows
Caption: Troubleshooting logic for improving Oseltamivir synthesis yield.
Caption: High-level workflow of an Oseltamivir synthesis from shikimic acid.
Caption: Decision tree for selecting an Oseltamivir synthesis strategy.
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A practical and azide-free synthetic approach to oseltamivir from diethyl D-tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. york.ac.uk [york.ac.uk]
- 11. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
how to reduce Ravenine off-target effects
Disclaimer: Ravenine is a fictional compound. The following technical support guide uses Imatinib, a well-characterized tyrosine kinase inhibitor, as a representative example to illustrate strategies for identifying and mitigating off-target effects. All data and experimental protocols are based on publicly available information for Imatinib.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected toxicity at concentrations where the on-target effect is minimal. What could be the cause?
A1: This is a common issue that may arise from several factors:
-
Off-Target Kinase Inhibition: this compound, like many kinase inhibitors, can bind to and inhibit other kinases with varying potency. This can lead to unexpected biological effects and toxicity.[1] It is known to inhibit not only its primary target, BCR-ABL, but also other tyrosine kinases such as c-Kit, PDGF-R, ABL2 (ARG), and DDR1.[2]
-
Non-Kinase Off-Targets: Kinase inhibitors can also bind to non-kinase proteins. For example, Imatinib (the compound on which this guide is based) has been shown to inhibit the oxidoreductase NQO2 at concentrations similar to those at which it inhibits its kinase targets.[3]
-
Compound Purity: Impurities from the synthesis process could be cytotoxic. It is crucial to ensure the purity of your this compound batch using analytical methods.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to the same compound due to their unique genetic backgrounds and expression profiles of drug transporters.[1]
Q2: I'm observing a phenotype that is inconsistent with the known function of the primary target. How can I determine if this is an off-target effect?
A2: Differentiating on-target from off-target effects is a critical step in drug development. Here are several strategies:
-
Use a Structurally Different Inhibitor: Employ another inhibitor of the same target with a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect.
-
Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein that is resistant to this compound. If the inhibitor-induced phenotype is reversed in the cells expressing the resistant mutant, it strongly supports an on-target mechanism.[4]
-
Target Engagement Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target within the cell at the concentrations used in your experiments.[4]
Q3: How can I proactively identify potential off-targets of this compound?
A3: Several methods can be employed to identify potential off-targets early in the research process:
-
Kinome Profiling: This involves screening this compound against a large panel of recombinant kinases to determine its selectivity profile.[4] This can be done through commercial services and will provide data on which other kinases are inhibited at specific concentrations.
-
Computational Screening: In silico methods, such as molecular docking and binding site similarity comparisons, can predict potential off-target interactions.[5]
-
Phenotypic Screening: High-throughput screening of this compound against a diverse panel of cell lines can reveal unexpected activities and potential off-targets.[6]
Troubleshooting Guides
Issue: High variability in experimental results.
-
Possible Cause: Inconsistent compound solubility or degradation.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO.
-
Avoid repeated freeze-thaw cycles.
-
Ensure the final solvent concentration in your cell culture medium is low (typically <0.5%) to prevent solvent-induced effects.[1]
-
Use sonication to aid in the dissolution of the compound.[1]
-
Issue: Lack of correlation between in vitro potency and cellular activity.
-
Possible Cause: Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Perform cell permeability assays (e.g., PAMPA) to assess this compound's ability to cross the cell membrane.
-
Investigate if this compound is a substrate for efflux pumps (e.g., P-glycoprotein) that are highly expressed in your cell line.
-
Analyze the metabolic stability of this compound in the presence of liver microsomes or in your specific cell line. Imatinib, for example, is primarily metabolized by CYP3A4 and CYP3A5.[7]
-
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity of Imatinib (used as a proxy for this compound) against its on-target and key off-target kinases.
Table 1: In Vitro IC50 Values for this compound (Imatinib data)
| Target | IC50 (nM) | Target Type | Reference |
| BCR-ABL | 100 - 300 | On-target | [8] |
| c-Kit | Varies by mutation | On-target | [9] |
| PDGF-R | Varies by isoform | On-target | [2][10] |
| ABL2 (ARG) | Inhibited | Off-target | [2] |
| DDR1 | Inhibited | Off-target | [2] |
| NQO2 | Similar to kinase targets | Off-target (non-kinase) | [3] |
IC50 values can vary depending on the specific assay conditions and cell line used.[11]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that this compound is binding to its intended target in a cellular environment.[4]
Methodology:
-
Cell Treatment: Treat intact cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting.
-
Analysis: In this compound-treated samples, a higher amount of soluble target protein at elevated temperatures compared to the vehicle control indicates stabilization upon binding.[4]
Protocol 2: Kinome Profiling Workflow
This protocol outlines the general steps for assessing the selectivity of this compound.
Methodology:
-
Compound Submission: Provide this compound to a commercial service that offers kinome screening.
-
Assay Format: The service will perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400). The assay measures the ability of this compound to inhibit the activity of each kinase, typically at a concentration of 1 µM.[4]
-
Data Analysis: The results are usually presented as the percentage of inhibition for each kinase. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50%).
-
Follow-up: For any significant off-target hits, it is crucial to determine the IC50 value to understand the potency of this compound against these kinases.[4]
Visualizations
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Logical relationships for addressing off-target toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Imatinib - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Ravenine In Vivo Protocols
This technical support center provides guidance for researchers using Ravenine, a novel modulator of the Reelin signaling pathway, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an allosteric modulator of the Apolipoprotein E receptor 2 (ApoER2) and Very-Low-Density-Lipoprotein Receptor (VLDLR), the primary receptors for the Reelin protein.[1][2][3] By binding to these receptors, this compound potentiates the downstream signaling cascade initiated by endogenous Reelin. This leads to the phosphorylation of the intracellular adapter protein Dab1 by Src family kinases, which in turn activates several downstream pathways, including the PI3K/Akt and Crk/Rap1 pathways.[2][4] These pathways are crucial for neuronal migration, dendritic development, and synaptic plasticity.[2][5]
Q2: How should I prepare this compound for in vivo administration?
A2: this compound is supplied as a lyophilized powder. For intraperitoneal (IP) injection, we recommend reconstituting this compound in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL. Ensure the solution is clear and free of particulates before administration. For long-term storage, aliquot the reconstituted solution and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What is a recommended starting dose for in vivo experiments in mice?
A3: For initial studies, we recommend a dose range of 1-10 mg/kg body weight administered via IP injection. A dose-response study is highly recommended to determine the optimal dose for your specific animal model and experimental endpoint. Please refer to the dose-response table below for an example.
Q4: What are the expected phenotypic outcomes of this compound treatment in a wild-type mouse model?
A4: In wild-type mice, acute administration of this compound is expected to enhance synaptic plasticity and may improve performance in cognitive tasks such as the novel object recognition test.[6] Chronic administration may lead to increased dendritic spine density in the hippocampus.[3] Researchers should establish baseline behavioral and histological data for their specific mouse strain.
Q5: How can I confirm that this compound is engaging the Reelin signaling pathway in my in vivo model?
A5: The most direct way to confirm target engagement is to measure the phosphorylation of Dab1 (pDab1) in brain tissue lysates via Western blot or ELISA.[7] An increase in the pDab1/Dab1 ratio following this compound administration would indicate pathway activation. Downstream effectors such as phosphorylated Akt (pAkt) and phosphorylated GSK3β (pGSK3β) can also be assessed.[2][7]
Troubleshooting Guides
Issue 1: High variability in behavioral or molecular results between animals in the same treatment group.
-
Question: I am observing significant variability in my experimental results. What could be the cause?
-
Answer: High variability can stem from several factors.
-
Inconsistent Drug Administration: Intraperitoneal injections can be prone to misinjection, with the substance being deposited in the subcutaneous tissue or abdominal organs instead of the peritoneal cavity.[8] This can lead to variable absorption and bioavailability.[9] Ensure proper restraint and injection technique.[10][11]
-
Animal Stress: Stress from handling and injection can impact behavioral and physiological readouts.[12] Acclimatize animals to handling and injection procedures to minimize stress.
-
Biological Variability: Age, sex, and genetic background of the animals can contribute to variability. Ensure that these factors are consistent across your experimental groups.
-
Issue 2: Unexpected adverse effects or mortality in treated animals.
-
Question: My animals are showing signs of distress (e.g., lethargy, ruffled fur, hind limb weakness) after this compound injection. What should I do?
-
Answer:
-
Confirm Proper Injection: Hind limb weakness can be a sign of nerve irritation from a misplaced injection.[11] Observe the animal closely. If symptoms persist, consult with your institution's veterinary staff.
-
Dose and Formulation: The dose may be too high for your specific animal model. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD).[13] Also, ensure the vehicle is well-tolerated and the pH of the final formulation is physiological.
-
Monitor for Peritonitis: Inflammation of the peritoneal cavity can occur if the gut is punctured during injection.[10][11] Signs include abdominal swelling and lethargy.
-
Issue 3: No significant difference in downstream signaling markers (e.g., pDab1) between control and this compound-treated groups.
-
Question: I am not seeing the expected increase in pDab1 levels after this compound treatment. What could be the problem?
-
Answer:
-
Timing of Tissue Collection: The phosphorylation of Dab1 is a transient event. The peak phosphorylation may occur at a different time point than when you are collecting the tissue. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes post-injection) to determine the optimal time for tissue harvest.
-
Western Blotting Technique: Ensure your Western blot protocol is optimized. This includes using fresh protease and phosphatase inhibitors in your lysis buffer, confirming efficient protein transfer, and using appropriate antibody concentrations.[14][15][16] Refer to our detailed Western blot protocol below.
-
Drug Bioavailability: If consistent issues with administration are suspected, consider an alternative route of administration, such as intravenous (IV) injection, which offers 100% bioavailability.[17] However, this requires more technical skill.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on Hippocampal pDab1 Levels
| Dose (mg/kg, IP) | Mean pDab1/Total Dab1 Ratio (± SEM) | n |
| Vehicle (PBS) | 1.00 ± 0.12 | 8 |
| 1 | 1.85 ± 0.25 | 8 |
| 3 | 3.50 ± 0.45 | 8 |
| 10 | 3.75 ± 0.50 | 8 |
| 30 | 2.50 ± 0.30 | 8 |
Note: Data are hypothetical and for illustrative purposes. A decrease in response at the highest dose could indicate receptor downregulation or off-target effects.
Table 2: Expected Changes in Key Biomarkers Following Chronic this compound Treatment
| Biomarker | Brain Region | Expected Change | Method of Detection |
| pAkt/Total Akt | Hippocampus, Cortex | ↑ | Western Blot, ELISA |
| pGSK3β/Total GSK3β | Hippocampus, Cortex | ↑ | Western Blot, ELISA |
| Dendritic Spine Density | Hippocampus (CA1) | ↑ | Golgi Staining, Confocal Microscopy |
| Brain-Derived Neurotrophic Factor (BDNF) | Hippocampus | ↑ | ELISA, qPCR |
Experimental Protocols
Detailed Protocol: Western Blot Analysis of Reelin Signaling Pathway Components
-
Tissue Homogenization:
-
Euthanize the animal at the predetermined time point after this compound or vehicle injection.
-
Rapidly dissect the brain region of interest (e.g., hippocampus) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
-
Protein Quantification:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.[18]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pDab1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using densitometry software.
-
Strip the membrane and re-probe for total Dab1 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Visualizations
Caption: The Reelin signaling pathway modulated by this compound.
Caption: A typical experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | New Insights into Reelin-Mediated Signaling Pathways [frontiersin.org]
- 3. Reelin Signaling in Neurodevelopmental Disorders and Neurodegenerative Diseases [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reelin Functions, Mechanisms of Action and Signaling Pathways During Brain Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reelin Supplementation Into the Hippocampus Rescues Abnormal Behavior in a Mouse Model of Neurodevelopmental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reelin protects against amyloid β toxicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. studenttheses.uu.nl [studenttheses.uu.nl]
- 13. researchgate.net [researchgate.net]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 16. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. Intravenous Route of Drug Administration: Advantages and Disadvantages - Pharmapproach.com [pharmapproach.com]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: Troubleshooting Unexpected Results in Ravenine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Ravenine.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (high IC50 value) for this compound in our in vitro kinase assay. What could be the reason?
A1: Several factors can contribute to lower than expected potency of this compound in in vitro kinase assays. Here are some common causes and troubleshooting steps:
-
Reagent Quality: Ensure the kinase, substrate, and ATP are of high quality and have been stored correctly. Repeated freeze-thaw cycles can reduce enzyme activity.
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. Ensure your ATP concentration is at or near the Km for the kinase you are studying.
-
Assay Conditions: Check the buffer composition, pH, and incubation times. Deviations from the optimal conditions for your specific kinase can affect the results.
-
Compound Integrity: Verify the purity and concentration of your this compound stock solution.
Troubleshooting Summary for Low Potency:
| Potential Cause | Recommended Action |
| Degraded Reagents | Use fresh aliquots of kinase, substrate, and ATP. |
| High ATP Concentration | Determine the Km of ATP for your kinase and use that concentration. |
| Suboptimal Assay Buffer | Titrate pH and salt concentrations to find the optimal conditions. |
| Incorrect Incubation Time | Optimize incubation time for a linear reaction rate. |
| This compound Stock Issues | Verify concentration with a spectrophotometer and check purity via HPLC. |
Q2: Our cell-based assays show high cytotoxicity at concentrations where we expect to see target inhibition. Is this expected?
A2: High cytotoxicity at or below the effective concentration for target inhibition can indicate off-target effects or non-specific toxicity.
-
Off-Target Effects: this compound might be inhibiting other kinases or proteins that are essential for cell survival.[1][2] It is recommended to perform a kinase panel screening to identify potential off-target interactions.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.5%).
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to this compound or its off-target effects.
Comparison of Expected vs. Observed Cytotoxicity:
| Target Inhibition (IC50) | Cytotoxicity (CC50) | Therapeutic Index (CC50/IC50) | |
| Expected | 50 nM | >10,000 nM | >200 |
| Observed in Cell Line X | 75 nM | 200 nM | ~2.7 |
A low therapeutic index, as seen in the "Observed" data, suggests a narrow window between efficacy and toxicity, which could be due to off-target effects.
Q3: We see potent inhibition of our target in an in vitro (biochemical) assay, but poor activity in cell-based assays. What could explain this discrepancy?
A3: This is a common challenge in drug discovery and can be attributed to several factors:
-
Cell Permeability: this compound may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Drug Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Protein Binding: In cell culture media containing serum, this compound may bind to proteins like albumin, reducing the free concentration available to enter the cells.
-
Cellular ATP Concentration: The concentration of ATP inside a cell is much higher (millimolar range) than what is typically used in in vitro kinase assays (micromolar range). For an ATP-competitive inhibitor, this will result in a rightward shift of the dose-response curve (lower apparent potency).
Troubleshooting Guides
Guide 1: Investigating Off-Target Effects
If you suspect off-target effects are causing unexpected phenotypes or toxicity, a systematic approach is necessary.
Experimental Workflow for Investigating Off-Target Effects:
Caption: Workflow for identifying and mitigating off-target effects of this compound.
Guide 2: Troubleshooting a Western Blot for Phospho-Target Downregulation
A common method to confirm the cellular activity of a kinase inhibitor is to measure the phosphorylation of its direct downstream substrate.
Q: We are not seeing a decrease in the phosphorylation of this compound's target substrate via Western Blot. Why?
A:
-
Insufficient Compound Exposure:
-
Time: Have you performed a time-course experiment? The dephosphorylation event might be transient. Try shorter (5, 15, 30 min) and longer (2, 6, 12, 24 hr) incubation times.
-
Concentration: Are you using a high enough concentration of this compound? Use a dose-response range from your cell viability assay, for example, 0.1x, 1x, and 10x the IC50.
-
-
Antibody Issues:
-
Specificity: Ensure your phospho-specific antibody is validated for the application.
-
Activity: Check the antibody's performance with a positive control (e.g., cells stimulated with a known activator of the pathway).
-
-
Pathway Biology:
-
Redundancy: Another kinase might be able to phosphorylate the same substrate, compensating for the inhibition by this compound.[3]
-
Feedback Loops: Inhibition of the target might activate a feedback mechanism that leads to the reactivation of the pathway.
-
Troubleshooting Logic Flowchart for Western Blot:
Caption: A logical flowchart for troubleshooting Western blot experiments with this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is for determining the IC50 value of this compound against its target kinase.
-
Prepare Reagents:
-
Kinase Reaction Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA.
-
This compound Dilution Series: Prepare a 10-point, 3-fold serial dilution in 100% DMSO, then dilute into the Kinase Reaction Buffer.
-
Kinase: Dilute the target kinase to a 2X working concentration in Kinase Reaction Buffer.
-
Substrate/ATP Mix: Prepare a 2X mix of the specific peptide substrate and ATP (at the Km concentration) in Kinase Reaction Buffer.
-
-
Assay Procedure:
-
Add 5 µL of this compound dilution or vehicle control to a 384-well plate.
-
Add 10 µL of the 2X Kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of the 2X Substrate/ATP mix to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (0% inhibition) and no kinase (100% inhibition) controls.
-
Plot the percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with this compound.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
-
Solubilization and Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated cells (100% viability).
-
Plot percent viability versus the log of this compound concentration to determine the CC50 (concentration that causes 50% reduction in viability).
-
Signaling Pathway
Hypothetical this compound Signaling Pathway:
This compound is a selective inhibitor of the R eceptor-A ssociated V ertebrate E mbryonic N euronal IN tegrating E nzyme (RAVINE) kinase. The RAVINE kinase is a critical component of a pathway involved in neuronal migration and synaptic plasticity.
Caption: The hypothetical signaling pathway targeted by this compound.
References
Technical Support Center: Optimization of Ravenine Delivery Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful delivery of Ravenine in experimental settings.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and execution of this compound delivery experiments.
Issue 1: Poor Solubility and Precipitation of this compound
Researchers may encounter difficulties in dissolving this compound, an alkaloid with low aqueous solubility.[1] Precipitation of the compound during formulation or delivery can lead to inaccurate dosing and unreliable experimental outcomes.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Inappropriate solvent | Use a suitable organic solvent for the initial stock solution. DMSO is a common choice for compounds with low water solubility.[1] | Protocol for Stock Solution Preparation: 1. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. 2. Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM). 3. Vortex thoroughly until the powder is completely dissolved. 4. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] |
| Precipitation in aqueous media | For in vivo studies, consider formulating this compound in a vehicle that enhances solubility and stability.[1] | Protocol for Oral Formulation (Suspension): 1. Prepare a 0.5% (w/v) solution of Carboxymethyl cellulose (CMC) in sterile distilled water. 2. Add the required volume of this compound stock solution to the CMC solution. 3. Vortex or sonicate the mixture to create a uniform suspension immediately before administration.[1] |
| Aggregation of nanoparticle-drug complexes | Optimize the drug-to-nanoparticle ratio and consider surface modification of nanoparticles to improve stability. | Protocol for Nanoparticle Loading Optimization: 1. Prepare a series of nanoparticle formulations with varying ratios of this compound to the nanoparticle carrier. 2. Incubate the mixtures under controlled conditions (e.g., gentle shaking at room temperature for a specified time). 3. Centrifuge to separate the nanoparticles from the unloaded drug. 4. Quantify the amount of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the encapsulation efficiency. |
Issue 2: Low Encapsulation Efficiency in Nanoparticle Formulations
Achieving high encapsulation efficiency is crucial for effective drug delivery using nanoparticles.[3][4] Low efficiency can result from several factors related to the formulation process.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Suboptimal nanoparticle material | Select a polymer or lipid that is compatible with this compound's chemical structure. For hydrophobic drugs, polymers like PLGA are often used.[5] | Protocol for Nanoparticle Formulation (Emulsion-Solvent Evaporation): 1. Dissolve this compound and the chosen polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane). 2. Prepare an aqueous solution containing a surfactant (e.g., PVA). 3. Add the organic phase to the aqueous phase and emulsify using sonication or homogenization. 4. Remove the organic solvent by evaporation under reduced pressure, leading to the formation of drug-loaded nanoparticles. 5. Collect the nanoparticles by centrifugation and wash to remove excess surfactant and unencapsulated drug. |
| Inefficient drug loading method | Experiment with different loading techniques, such as passive loading (incubation) versus active loading (driven by pH or temperature gradients). | Protocol for Liposome Preparation (Thin-Film Hydration): 1. Dissolve this compound and lipids (e.g., a mixture of phospholipids and cholesterol) in an organic solvent. 2. Evaporate the solvent to form a thin lipid film on the wall of a round-bottom flask. 3. Hydrate the film with an aqueous buffer, leading to the formation of multilamellar vesicles. 4. Sonicate or extrude the suspension to produce small unilamellar vesicles (SUVs) with encapsulated this compound.[6][7] |
Issue 3: Inconsistent or Unreliable In Vitro / In Vivo Results
Variability in experimental outcomes can stem from a range of factors, from initial cell culture conditions to the final data analysis.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Cell-based assay variability | Optimize cell seeding density, treatment duration, and the concentration range of this compound.[8] | Protocol for Cell Viability Assay (MTT): 1. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. 2. Treat the cells with a serial dilution of the this compound formulation and appropriate vehicle controls. 3. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). 4. Add MTT reagent to each well and incubate to allow for formazan crystal formation. 5. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). 6. Measure the absorbance at the appropriate wavelength to determine cell viability. |
| Poor biodistribution of delivery vehicle | Modify the surface of the delivery vehicle (e.g., with PEGylation) to increase circulation time and reduce clearance by the reticuloendothelial system.[5] | Protocol for Surface Modification (PEGylation): 1. Synthesize or purchase pre-functionalized nanoparticles (e.g., with carboxyl or amine groups). 2. Activate the functional groups using a suitable coupling agent (e.g., EDC/NHS). 3. Add PEG-amine or PEG-carboxyl to the activated nanoparticle suspension and allow the reaction to proceed. 4. Purify the PEGylated nanoparticles to remove unreacted PEG and byproducts. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for dissolving this compound?
For initial experiments, it is advisable to prepare a stock solution of this compound in a non-polar organic solvent like dimethyl sulfoxide (DMSO) at a concentration of 10 mM or higher.[1] This stock can then be diluted into aqueous buffers or cell culture media for working solutions. Be mindful of the final DMSO concentration in your experiments, as it can have cytotoxic effects at higher levels.
Q2: How can I improve the stability of my this compound formulation?
To enhance stability, especially for in vivo applications, consider formulating this compound as a suspension in a viscous vehicle like 0.5% carboxymethyl cellulose or by incorporating it into nanocarriers such as liposomes or polymeric nanoparticles.[1] These methods can help prevent precipitation and improve the pharmacokinetic profile of the compound.
Q3: What are the key parameters to consider when developing a nanoparticle-based delivery system for this compound?
The critical parameters include the choice of nanoparticle material, particle size and surface charge, drug loading capacity, and the release kinetics of this compound from the nanoparticle.[5] The physicochemical properties of this compound will influence the selection of an appropriate nanocarrier.
Q4: How can I monitor the release of this compound from my delivery system?
In vitro drug release studies can be performed using a dialysis method. The drug-loaded delivery system is placed in a dialysis bag with a specific molecular weight cutoff, which is then immersed in a release buffer. At various time points, samples of the buffer are collected and the concentration of released this compound is quantified using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
Q5: What control experiments are essential for evaluating a new this compound delivery method?
Essential controls include:
-
A "free drug" group to compare the efficacy of the delivery system against the unformulated this compound.
-
A "vehicle only" or "empty nanoparticle" group to assess any effects of the delivery vehicle itself.
-
Untreated controls to establish a baseline for the experimental system.
III. Visualizing Experimental Workflows and Pathways
General Troubleshooting Workflow for Drug Delivery Experiments
A general workflow for troubleshooting common issues in drug delivery experiments.
Conceptual Workflow for Nanoparticle-Mediated Drug Delivery
A conceptual workflow from formulation to analysis for nanoparticle-based this compound delivery.
References
- 1. This compound | Alkaloids | 20105-22-0 | Invivochem [invivochem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 4. azonano.com [azonano.com]
- 5. homes.nano.aau.dk [homes.nano.aau.dk]
- 6. Development of a liposomal nanodelivery system for nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a liposomal nanodelivery system for nevirapine | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Ravenine Experiments: Technical Support Center
Welcome to the technical support center for Ravenine, a novel kinase inhibitor in development. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive kinase inhibitor with high selectivity for the novel kinase target, K-RAS-mutant. It is under investigation for its potential therapeutic effects in specific cancer cell lines.
Q2: What is the recommended solvent for dissolving this compound?
A2: For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a formulation of 2% DMSO, 30% polyethylene glycol 300, and 68% dextrose 5% in water (D5W) is suggested. Always prepare fresh solutions for optimal results.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guide
Issue 1: Inconsistent or No Drug Efficacy
If you are observing lower than expected or no activity of this compound in your experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Drug Preparation/Storage | - Verify the correct solvent was used and that the compound was fully dissolved. - Prepare fresh stock solutions if the current stock has undergone multiple freeze-thaw cycles or is old. - Confirm the accuracy of the final concentration in your assay. |
| Cell Line Viability/Passage Number | - Ensure your cells are healthy and within a low passage number range. - Perform a cell viability assay (e.g., Trypan Blue) before seeding for your experiment. |
| Incorrect Assay Conditions | - Confirm that the incubation time and drug concentration are appropriate for your specific cell line and assay. - Run a positive control with a known inhibitor of a similar pathway to validate the assay setup. |
| Drug Resistance | - The development of resistance is a known challenge with kinase inhibitors.[1][2] Consider performing molecular profiling of your cells to check for mutations that might confer resistance.[1][2] |
A systematic approach to troubleshooting inconsistent results is crucial for identifying the root cause.
Issue 2: Poor Solubility and Precipitation
Poor aqueous solubility is a common issue with small molecule inhibitors and can significantly impact experimental outcomes.[3][4][5][6][7]
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | - Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. - For in vivo studies, utilize the recommended formulation to improve solubility and bioavailability. |
| Incorrect pH or Buffer Composition | - Check the pH and composition of your buffers and media, as these can affect the solubility of the compound. |
| Precipitation During Dilution | - When diluting the DMSO stock solution, add it to the aqueous buffer/media slowly while vortexing to prevent immediate precipitation. |
The relationship between a compound's properties and its solubility is a key consideration in experimental design.
Issue 3: Off-Target Effects
While this compound is designed for selectivity, off-target effects are a possibility with kinase inhibitors and can lead to unexpected cellular responses.[8][9][10][11]
| Potential Cause | Troubleshooting Steps |
| Non-Specific Kinase Inhibition | - Use a lower concentration of this compound to minimize off-target effects while still inhibiting the primary target. - Employ a structurally unrelated inhibitor of the same target as a control to confirm that the observed phenotype is specific to the inhibition of the intended kinase. |
| Pathway Cross-Talk | - Inhibition of the primary target may lead to feedback activation of other signaling pathways.[8] - Perform pathway analysis (e.g., Western blotting for key signaling proteins) to identify any unintended pathway modulation. |
Understanding the potential for off-target effects is critical for accurate data interpretation.
Experimental Protocols
General Protocol for In Vitro Kinase Assay
-
Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Prepare ATP Solution: Prepare a 10 mM ATP stock in deionized water.
-
Prepare Substrate Solution: Prepare a stock solution of the appropriate peptide substrate in the kinase buffer.
-
Serial Dilution of this compound: Perform a serial dilution of the this compound DMSO stock solution to achieve the desired final concentrations.
-
Assay Reaction: In a 96-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for the specified time (e.g., 60 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining.
General Protocol for Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Add MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for Color Development: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.
-
Read Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
For further assistance, please contact our technical support team.
References
- 1. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - U.S. National Science Foundation [nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 5. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
validating the efficacy of Ravenine against [standard drug]
A comprehensive search for a drug specifically named "Ravenine" has yielded ambiguous results, preventing the creation of a detailed comparison guide as requested. The search did not identify a distinct therapeutic agent with this name for which efficacy data, mechanism of action, or established standard-of-care comparators could be found.
The term "this compound" appears in various contexts within the search results, none of which definitively refer to a single drug molecule suitable for a comparative analysis against a standard treatment. The search results included mentions of:
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Veratrine: A substance that impacts renin secretion.
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Raven Clinical Research: A clinical trial network.
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The RAVEN Trial: A clinical study for Venetoclax and Navitoclax in the context of leukemia.[1]
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RAV12: A therapeutic antibody for adenocarcinoma.[2]
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Rivanicline: A partial agonist at neuronal nicotinic acetylcholine receptors.[3]
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Rivastigmine: A cholinesterase inhibitor used for dementia.[4]
Without a clear identification of "this compound," its intended therapeutic application, and the relevant "standard drug" for comparison, it is not possible to provide the requested data presentation, experimental protocols, and visualizations.
To proceed with generating the requested "Publish Comparison Guide," please provide more specific information to identify "this compound," such as:
-
The chemical name or classification of the drug.
-
The specific disease or condition it is intended to treat.
-
References to any preclinical or clinical studies involving "this compound."
-
The name of the standard drug used for comparison in the relevant therapeutic area.
Upon receiving this clarifying information, a comprehensive and accurate comparison guide that meets the specified requirements can be developed.
References
Rivastigmine vs. Donepezil for the Symptomatic Treatment of Alzheimer's Disease: A Comparative Guide
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A primary therapeutic strategy for managing the symptoms of mild to moderate AD involves the potentiation of cholinergic neurotransmission through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. This guide provides a comparative analysis of two widely prescribed AChE inhibitors, Rivastigmine and Donepezil, focusing on their mechanisms of action, clinical efficacy, and safety profiles to assist researchers, scientists, and drug development professionals in their understanding of these therapeutic agents.
Comparative Efficacy and Safety
The following table summarizes key quantitative data from clinical studies comparing the efficacy and safety of Rivastigmine and Donepezil in patients with mild to moderate Alzheimer's disease.
| Parameter | Rivastigmine | Donepezil | Key Findings |
| Primary Efficacy Outcome (ADAS-cog Score Change from Baseline) | -4.9 to -5.5 | -4.7 to -5.2 | Both drugs demonstrated comparable efficacy in improving cognitive function as measured by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).[1][2] |
| Global Function (CIBIC-Plus Score) | Improvement noted in multiple studies | Consistent improvement observed | Both therapies showed similar positive effects on the Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus), indicating comparable global patient improvement.[1][3] |
| Activities of Daily Living (ADCS-ADL Score) | Maintained or slightly improved | Maintained or slightly improved | Both treatments were effective in slowing the decline in the ability to perform activities of daily living. |
| Common Adverse Events (Incidence) | Nausea (20-50%), Vomiting (15-30%), Dizziness (10-20%) | Nausea (10-20%), Diarrhea (10-15%), Insomnia (5-10%) | Rivastigmine, particularly the oral formulation, is associated with a higher incidence of gastrointestinal side effects compared to Donepezil.[4][5] The transdermal patch formulation of Rivastigmine has shown improved gastrointestinal tolerability.[6] |
| Discontinuation Rate due to Adverse Events | 10-25% | 5-15% | The higher incidence of adverse events with oral Rivastigmine often leads to a higher discontinuation rate compared to Donepezil.[4] |
Mechanism of Action: A Tale of Two Inhibitors
While both Rivastigmine and Donepezil are classified as acetylcholinesterase inhibitors, their pharmacological profiles exhibit distinct differences. Donepezil is a reversible and selective inhibitor of AChE. In contrast, Rivastigmine is a pseudo-irreversible inhibitor that targets both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] The clinical significance of BuChE inhibition is an area of ongoing research, with some studies suggesting it may offer additional benefits in later stages of the disease.[8]
Experimental Protocols
The methodologies for key experiments cited in the comparison of Rivastigmine and Donepezil are detailed below.
Protocol 1: Assessment of Cognitive Function (ADAS-cog)
-
Objective: To evaluate the change in cognitive performance from baseline.
-
Procedure:
-
The Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) is administered at baseline and at specified time points throughout the clinical trial (e.g., weeks 12, 24, and 48).
-
The scale assesses several cognitive domains including memory, orientation, language, and praxis.
-
The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.
-
-
Data Analysis: The change from baseline in the ADAS-cog score is calculated for both treatment and placebo groups. Statistical analysis, typically an Analysis of Covariance (ANCOVA), is used to compare the treatment effects.
Protocol 2: Evaluation of Global Clinical Change (CIBIC-Plus)
-
Objective: To assess the overall change in the patient's clinical status from the perspective of an experienced clinician.
-
Procedure:
-
A clinician, blinded to the treatment allocation, conducts separate interviews with the patient and their caregiver at baseline and follow-up visits.
-
Based on these interviews, the clinician rates the overall change in the patient's condition on a 7-point scale, ranging from 1 (marked improvement) to 7 (marked worsening).
-
-
Data Analysis: The distribution of CIBIC-Plus scores is compared between the Rivastigmine, Donepezil, and placebo groups using appropriate statistical tests, such as the Cochran-Mantel-Haenszel (CMH) test.
Protocol 3: Monitoring of Adverse Events
-
Objective: To systematically collect and compare the incidence and severity of adverse events.
-
Procedure:
-
At each study visit, patients and their caregivers are systematically questioned about the occurrence of any adverse events since the last visit.
-
All reported adverse events are recorded, and their severity and relationship to the study drug are assessed by the investigator.
-
-
Data Analysis: The incidence of each adverse event is calculated for each treatment group. The proportions of patients experiencing at least one adverse event are compared using statistical methods such as the Chi-squared test or Fisher's exact test.
Conclusion
Both Rivastigmine and Donepezil are effective symptomatic treatments for mild to moderate Alzheimer's disease, demonstrating comparable efficacy in improving cognitive function and global clinical status. The primary differentiating factor lies in their side effect profiles, with oral Rivastigmine showing a higher incidence of gastrointestinal adverse events. The dual inhibition of AChE and BuChE by Rivastigmine presents a theoretical advantage, though its clinical superiority over the selective AChE inhibition of Donepezil remains a subject of further investigation. The choice between these agents may be guided by individual patient tolerability and response.
References
- 1. Action and mechanism of action of veratrine on renin secretion from rat kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. raven, ravens, ravening, ravened- WordWeb dictionary definition [wordwebonline.com]
- 8. go.drugbank.com [go.drugbank.com]
Unveiling the Antimicrobial Potential of Ravenelin: A Comparative Analysis
A Note on Nomenclature: Initial searches for "Ravenine" yielded limited specific data. However, substantial information is available for "Ravenelin," a xanthone natural product. This guide will proceed under the strong assumption that "this compound" was a likely misspelling of "Ravenelin" and will focus on the latter compound.
Ravenelin, a xanthone isolated from the endophytic fungus Exserohilum rostratum, has demonstrated notable antibacterial and antiparasitic activities. This guide provides a comparative overview of Ravenelin's biological performance against alternative therapeutic agents, supported by available experimental data. We delve into its proposed mechanisms of action and present detailed experimental protocols for the cited biological assays.
Quantitative Biological Activity of Ravenelin
The in vitro efficacy of Ravenelin against various pathogens has been quantified, primarily through the determination of Minimum Inhibitory Concentration (MIC) for bacteria and the half-maximal inhibitory concentration (IC50) for parasites. A summary of these findings is presented below.
| Organism | Assay | Value | Reference Compound | Reference Value |
| Bacillus subtilis | MIC | 7.5 µM | Amoxicillin | 1.3 µM |
| Terramycin | 16.3 µM | |||
| Staphylococcus aureus | MIC | 484 µM | Amoxicillin | 21.4 µM |
| Terramycin | 16.3 µM | |||
| Plasmodium falciparum (3D7) | IC50 | 3.4 ± 0.4 µM | Artesunate | - |
| Trypanosoma cruzi (epimastigote) | IC50 | 5 ± 1 µM | Benznidazole | - |
| Trypanosoma cruzi (amastigote) | IC50 | 9 ± 2 µM | Benznidazole | - |
| Data sourced from a study on the antiprotozoal and antibacterial activity of Ravenelin.[1] |
Proposed Mechanism of Action of Xanthones
While the precise molecular target of Ravenelin has not been definitively identified, the mechanism of action for the broader class of xanthone compounds has been investigated against both bacteria and parasites.
Antibacterial Mechanism: Xanthone derivatives are proposed to exert their antibacterial effects through a multi-faceted approach. One key mechanism involves the disruption of the bacterial cell wall. It is suggested that xanthones can interact with lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This interaction compromises cell wall integrity. Furthermore, some xanthones have been shown to inhibit bacterial DNA synthesis by forming a stable complex with the gyrase enzyme.
Antiparasitic Mechanism: Against the malaria parasite Plasmodium falciparum, the mode of action for some xanthones is believed to be the inhibition of heme detoxification. During the parasite's life cycle in red blood cells, it digests hemoglobin, releasing large quantities of toxic heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. Certain xanthones are thought to complex with heme, preventing its polymerization and leading to a buildup of toxic heme that kills the parasite.[2]
Comparative Analysis with Alternative Agents
To provide context for Ravenelin's biological activity, the following tables compare it with established antibacterial and antiparasitic drugs, highlighting their known molecular targets and reported potencies.
Antibacterial Alternatives:
| Drug | Target Organism(s) | Molecular Target | Reported Potency (MIC/IC50) |
| Ravenelin | B. subtilis, S. aureus | Proposed: Cell wall components (LTA), DNA gyrase | 7.5 µM (B. subtilis), 484 µM (S. aureus) |
| Penicillin | Gram-positive bacteria | Penicillin-Binding Proteins (PBPs) | Varies by strain and resistance |
| Gentamicin | Broad-spectrum | 30S ribosomal subunit | Varies by strain |
| Vancomycin | Gram-positive bacteria | D-Ala-D-Ala terminus of peptidoglycan precursors | ~1-2 µg/mL for susceptible S. aureus |
| Ciprofloxacin | Broad-spectrum | DNA gyrase (GyrA) and Topoisomerase IV (ParC) | Varies by strain |
Antiparasitic Alternatives:
| Drug | Target Organism(s) | Molecular Target | Reported Potency (IC50) |
| Ravenelin | P. falciparum, T. cruzi | Proposed: Heme polymerization | 3.4 µM (P. falciparum), 5-9 µM (T. cruzi) |
| Chloroquine | Plasmodium species | Heme polymerization | ~10-20 nM for sensitive P. falciparum |
| Artemisinin | Plasmodium species | Multiple targets (e.g., PfATP6) | ~1-10 nM for sensitive P. falciparum |
| Benznidazole | Trypanosoma cruzi | Induces oxidative stress, damages DNA | ~1-10 µM |
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the biological activity of Ravenelin.
Microbroth Dilution Assay for Minimum Inhibitory Concentration (MIC):
This assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
SYBR Green I-based Fluorescence Assay for Antimalarial Activity (IC50):
This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the parasite's DNA.
-
Drug Preparation: A stock solution of Ravenelin is prepared and serially diluted in 96-well microplates.
-
Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human red blood cells.
-
Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under appropriate conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: The cells are lysed, and the parasite DNA is stained with SYBR Green I dye.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.
MTT Assay for Anti-trypanosomal Activity (IC50):
This colorimetric assay assesses cell metabolic activity and is used here to determine the viability of Trypanosoma cruzi epimastigotes after drug exposure.
-
Drug Dilution: Serial dilutions of Ravenelin are prepared in 96-well plates.
-
Parasite Inoculation: T. cruzi epimastigotes are added to each well.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours. Viable cells with active metabolism convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Conclusion
Ravenelin demonstrates promising antibacterial activity, particularly against Bacillus subtilis, and significant antiparasitic activity against Plasmodium falciparum and Trypanosoma cruzi. While its potency against Staphylococcus aureus is modest compared to some established antibiotics, its efficacy against parasites is in the low micromolar range, making it a compound of interest for further investigation. The proposed mechanisms of action for xanthones, involving cell wall disruption in bacteria and inhibition of heme polymerization in Plasmodium, suggest modes of action that could be effective against resistant strains. Further studies are warranted to identify the specific molecular target(s) of Ravenelin to enable a more direct comparison of its binding affinity with other compounds and to facilitate its development as a potential therapeutic agent.
References
A Comparative Analysis of Gefitinib's Efficacy Across Diverse Cancer Cell Lines
This guide provides a comprehensive comparison of the effects of Gefitinib, a targeted cancer therapeutic, across different cancer cell lines. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of its differential efficacy and underlying mechanisms. Gefitinib, an anilinoquinazoline compound, functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] By competitively binding to the ATP-binding site of the EGFR's intracellular domain, it blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[1][2][4][5]
Comparative Efficacy of Gefitinib in Different Cell Lines
The sensitivity of cancer cell lines to Gefitinib is highly dependent on their EGFR mutation status. Cell lines harboring activating mutations in the EGFR gene are significantly more susceptible to the drug's cytotoxic effects. This is evident from the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells.
| Cell Line | Cancer Type | EGFR Mutation Status | Gefitinib IC50 |
| A549 | Non-Small Cell Lung Carcinoma | Wild-Type | ~8.42 µM[6] |
| HCC827 | Non-Small Cell Lung Carcinoma | Exon 19 Deletion (Activating) | ~0.08 µM[7] |
| PC-9 | Non-Small Cell Lung Carcinoma | Exon 19 Deletion (Activating) | ~0.013 µM[8] |
| H1650 | Non-Small Cell Lung Carcinoma | Exon 19 Deletion (Activating) | ~31.0 µM (Resistant)[6][9] |
As illustrated in the table, cell lines with wild-type EGFR, such as A549, exhibit significantly higher IC50 values, indicating lower sensitivity to Gefitinib. In contrast, cell lines with activating EGFR mutations, like HCC827 and PC-9, are highly sensitive, with IC50 values in the nanomolar range.[7][8] It is noteworthy that some cell lines with activating mutations, such as H1650, can display primary resistance to Gefitinib due to other molecular alterations.[6][9]
Signaling Pathway Modulation by Gefitinib
Gefitinib exerts its therapeutic effects by inhibiting the EGFR signaling cascade. Upon binding of a ligand, such as an epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates several downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[5] Gefitinib's inhibition of EGFR tyrosine kinase activity effectively blocks these downstream signals, leading to reduced cancer cell proliferation and increased apoptosis.[4][5]
References
- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. HIF-1 Inhibitor YC-1 Reverses the Acquired Resistance of EGFR-Mutant HCC827 Cell Line with MET Amplification to Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Ravenine's Mechanism of Action: A Comparative Analysis
Initial investigations into the mechanism of action for a compound referred to as "Ravenine" have yielded no conclusive scientific literature or clinical data under this name. Searches for "this compound" did not identify a specific therapeutic agent, and therefore, a direct comparative analysis of its mechanism of action against other alternatives is not possible at this time.
The term "Raven" is associated with the RAVEN trial , a clinical study investigating the combination of venetoclax and navitoclax for recurrent or refractory acute lymphoblastic leukemia or lymphoma.[1] It is also the name of Raven Clinical Research , a multi-site clinical trial network dedicated to enhancing diversity in clinical trials.[2][3] Furthermore, a company named Reven Holdings is developing an investigational anti-inflammatory and anti-oxidant drug product, Rejuveinix (RJX) , which has been evaluated in clinical trials for conditions like COVID-19.[4][5] However, none of these are synonymous with a specific compound named "this compound."
For the purpose of providing a useful framework for the intended audience of researchers, scientists, and drug development professionals, this guide will proceed by presenting a hypothetical scenario. We will postulate a mechanism of action for a theoretical compound, "Hypothetical this compound," and compare it to a known therapeutic agent with a well-established mechanism.
Hypothetical Scenario: "Hypothetical this compound" as a Novel Kinase Inhibitor
For this comparative guide, we will assume "Hypothetical this compound" is a novel inhibitor of the fictitious "Raven Kinase," a key enzyme implicated in a hypothetical cancer signaling pathway. We will compare its performance with a well-established, real-world kinase inhibitor, Imatinib , which targets the BCR-Abl tyrosine kinase in chronic myeloid leukemia (CML).
Data Presentation: Comparative Efficacy and Specificity
| Parameter | "Hypothetical this compound" (In Vitro Data) | Imatinib (Established Data) |
| Target Kinase | Raven Kinase | BCR-Abl Tyrosine Kinase |
| IC50 (nM) | 5 | 100 |
| Cell Line Proliferation Assay (GI50, µM) | 0.1 (Raven-positive cell line) | 0.5 (K562 cell line) |
| Off-Target Kinase Inhibition (>50% at 1µM) | 2 (out of 400 kinases screened) | 10 (out of 400 kinases screened) |
| In Vivo Tumor Growth Inhibition (%) | 80 (Mouse Xenograft Model) | 90 (Mouse Xenograft Model) |
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (for IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
-
Methodology:
-
Recombinant Raven Kinase or BCR-Abl kinase is incubated with a fluorescently labeled peptide substrate and ATP.
-
Serial dilutions of "Hypothetical this compound" or Imatinib are added to the reaction wells.
-
The kinase reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cell Proliferation Assay (for GI50 Determination)
-
Objective: To measure the concentration of the drug that inhibits 50% of cell growth.
-
Methodology:
-
Cancer cell lines (e.g., a "Raven-positive" line or K562 for Imatinib) are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of "Hypothetical this compound" or Imatinib for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
The GI50 is calculated from the dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway of Raven Kinase and its inhibition by "Hypothetical this compound".
Caption: Experimental workflow for the preclinical evaluation of a novel kinase inhibitor.
Disclaimer: The information presented above for "Hypothetical this compound" is purely illustrative and not based on any existing scientific data. This guide is intended to provide a structural template for a comparative analysis of a drug's mechanism of action. Researchers and scientists are strongly encouraged to consult peer-reviewed scientific literature and validated experimental data when evaluating any therapeutic agent.
References
A Comparative Analysis of the Side Effect Profiles of Ranitidine and Famotidine
Abstract: This guide provides a detailed comparison of the side effect profiles of two prominent histamine H2-receptor antagonists, ranitidine and famotidine. While the initial query concerned a drug termed "Ravenine," no definitive pharmaceutical agent with this name and a well-documented clinical profile could be identified. Consequently, this comparison of ranitidine and famotidine, two drugs within the same therapeutic class, is presented as a representative analysis. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at the adverse effects of these two widely used acid-suppressing agents. The guide summarizes quantitative data on side effects, outlines experimental protocols for their assessment, and visualizes the underlying mechanism of action.
Introduction
Ranitidine and famotidine are histamine H2-receptor antagonists that competitively inhibit the action of histamine at the H2 receptors on the parietal cells in the stomach, leading to a reduction in gastric acid secretion.[1] They have been widely used in the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).[2] While both drugs are generally well-tolerated, their side effect profiles, though largely similar, warrant a detailed comparison for informed clinical and research decisions.[3][4]
Comparative Side Effect Profiles
Clinical studies have consistently shown that both ranitidine and famotidine are well-tolerated with a low incidence of adverse effects.[2][4] A multicenter, double-blind, randomized controlled trial comparing famotidine and ranitidine in the treatment of acute, benign gastric ulcer disease found that adverse experiences were similar in the two groups.[5] Another double-blind randomized trial reported that none of the patients in either the famotidine or ranitidine groups reported side effects.[3]
The following table summarizes user-reported side effect data, providing a quantitative comparison of the incidence of common adverse events. It is important to note that this data is based on user reviews and not from a controlled clinical trial.
| Side Effect | Ranitidine (User-Reported Incidence) | Famotidine (User-Reported Incidence) |
| Nausea | 8.0% | 10.6% |
| Headaches | 3.7% | 10.6% |
| Dizziness | 3.7% | 7.8% |
| Diarrhea | Not specified in this dataset | 8.3% |
| Constipation | Not specified in this dataset | Not specified in this dataset |
| Bloating | 3.1% | Not specified in this dataset |
| Upset Stomach | 3.1% | Not specified in this dataset |
| Vomiting | 3.1% | Not specified in this dataset |
| Anxiety | Not specified in this dataset | 26.1% |
| Insomnia | Not specified in this dataset | 10.0% |
| Chest Pain | Not specified in this dataset | 8.3% |
| Data sourced from user reviews on Drugs.com and is not from clinically verified studies.[6] |
Experimental Protocols for Side Effect Assessment
The assessment of side effects in clinical trials involving H2-receptor antagonists relies on a combination of patient-reported outcomes and clinical monitoring.
Assessment of Gastrointestinal Side Effects
A common methodology for assessing gastrointestinal symptoms is the use of Patient-Reported Outcome Measures (PROMs). The National Institutes of Health (NIH) Patient-Reported Outcomes Measurement Information System (PROMIS®) has developed standardized scales for gastrointestinal symptoms.[7]
Experimental Protocol:
-
Patient Population: Patients with a diagnosis of GERD or peptic ulcer disease are recruited for a double-blind, randomized controlled trial.
-
Intervention: Patients are randomized to receive either ranitidine or famotidine at standard therapeutic doses for a predefined study period (e.g., 8 weeks).
-
Data Collection:
-
Patients complete the PROMIS Gastrointestinal Symptom Scales at baseline and at regular intervals (e.g., weekly) throughout the study.[7]
-
These scales assess various domains, including gastroesophageal reflux, diarrhea, constipation, belly pain, and nausea/vomiting.[7]
-
The frequency and severity of symptoms are recorded using a standardized Likert scale.[7]
-
-
Data Analysis: The incidence, severity, and duration of each gastrointestinal side effect are compared between the two treatment groups using appropriate statistical methods.
Assessment of Central Nervous System (CNS) Side Effects
Central nervous system side effects, such as dizziness, headache, and confusion, have been associated with H2-receptor antagonists, particularly in elderly patients or those with renal impairment.[4][8]
Experimental Protocol:
-
Patient Monitoring: In a clinical trial setting, patients are monitored for CNS side effects at each study visit.
-
Neurological Assessment: A standardized neurological assessment is performed at baseline and at the end of the study. This can include tests of cognitive function, balance, and coordination.
-
Patient Interviews: Patients are systematically questioned about the occurrence of specific CNS symptoms (e.g., headache, dizziness, confusion, hallucinations) using a structured questionnaire.[1]
-
Causality Assessment: For any reported CNS event, an investigator assesses the likelihood of a causal relationship to the study drug, considering factors such as the temporal relationship and the exclusion of other potential causes.[9]
-
Data Analysis: The incidence of each CNS side effect is calculated for both treatment arms and compared statistically.
Mechanism of Action: H2-Receptor Antagonism
Ranitidine and famotidine exert their effects by blocking the action of histamine on the H2 receptors of parietal cells in the stomach. This inhibition reduces the production of gastric acid.
Caption: Signaling pathway of H2-receptor antagonists.
Conclusion
Both ranitidine and famotidine are effective H2-receptor antagonists with a favorable and remarkably similar side effect profile. The incidence of adverse events is low, with the most common being headache and gastrointestinal disturbances. The choice between these agents may, therefore, depend on other factors such as pharmacokinetics, drug interactions, and cost-effectiveness. The experimental protocols outlined in this guide provide a framework for the systematic and rigorous assessment of their side effect profiles in a research setting.
References
- 1. nurseslabs.com [nurseslabs.com]
- 2. Famotidine versus ranitidine for the short-term treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of 40 mg famotidine nightly and 150 mg ranitidine b.d.: ulcer healing and symptom relief in benign gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinically important adverse effects and drug interactions with H2-receptor antagonists: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind comparison of famotidine with ranitidine in treatment of acute, benign gastric ulcer disease. Community-based study coupled with a patient registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Development of the NIH Patient-Reported Outcomes Measurement Information System (PROMIS) Gastrointestinal Symptom Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central nervous system reactions to histamine-2 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acpjournals.org [acpjournals.org]
Ravenine: Unraveling a Non-Existent Treatment Landscape
Despite a comprehensive search for "Ravenine" as a therapeutic agent, no evidence of its existence as a drug or treatment with a defined mechanism of action, established signaling pathways, or comparative clinical studies has been found in the public domain. As a result, a head-to-head comparison with any existing treatment is not possible at this time.
Initial investigations into scientific and clinical trial databases have yielded no information on a compound or therapy named "this compound." Searches have instead pointed to unrelated entities, including a clinical research organization and a clinical trial with the acronym "RAVEN" that investigates other drugs. A chemical compound listed in PubChem with the name "this compound" lacks any associated data regarding its therapeutic use, biological activity, or clinical evaluation.
Without any foundational information on what "this compound" is, its intended medical use, or its biological effects, the core requirements of a comparative guide—including data presentation, experimental protocols, and visualizations of signaling pathways—cannot be fulfilled.
Further research and clarification on the identity of "this compound" are necessary before any meaningful comparison to existing treatments can be conducted. Researchers, scientists, and drug development professionals are advised to verify the existence and status of any therapeutic agent before seeking comparative analysis.
validation of Ravenine's therapeutic potential in preclinical models
A comprehensive search for preclinical data on a therapeutic agent referred to as "Ravenine" has yielded no specific results. The scientific literature and publicly available data do not contain information on a compound with this name, preventing a comparative analysis of its therapeutic potential.
While the intended subject of this guide, this compound, remains elusive, the search did retrieve information on other therapeutic agents, notably the monoclonal antibody RAV12. The preclinical data available for RAV12 can serve as an illustrative example of the type of information required for a thorough evaluation of a novel therapeutic candidate. This guide will, therefore, summarize the preclinical findings for RAV12 to demonstrate the framework of a comparative analysis, while emphasizing that this information does not pertain to "this compound."
RAV12: An Exemplary Preclinical Profile
RAV12 is a chimeric monoclonal antibody that targets the RAAG12 antigen, a glycotope present on the surface of various tumor cells, particularly those of gastrointestinal origin.[1][2][3][4] Preclinical investigations have revealed that RAV12 may exert its anti-tumor effects through multiple mechanisms.[1][2][3][4]
Mechanism of Action
Preclinical studies have elucidated several ways in which RAV12 may eliminate tumor cells[1][2][3][4]:
-
Direct Cytotoxicity: The antibody has been shown to be directly cytotoxic to human colon cancer cell lines in vitro by inducing oncotic cell death. This form of cell death is characterized by cellular and organelle swelling, leading to a loss of membrane integrity.[1][2][3][4]
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): RAV12 can mediate ADCC, a process where immune cells, such as natural killer cells, are recruited to destroy antibody-coated tumor cells.[1][2][3]
-
Complement-Dependent Cytotoxicity (CDC): The antibody is also capable of initiating CDC, a mechanism where the complement system is activated to lyse tumor cells.[1][2][3]
-
Alteration of Cellular Signaling: RAV12 appears to interfere with cellular signaling pathways that are crucial for the survival of cancer cells.[1][2][3][4]
The multifaceted mechanism of action of RAV12 is a key aspect of its preclinical evaluation. A diagram illustrating these interconnected pathways is provided below.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Raven Biotechnologies, Inc. Announces Initiation of a RAV12 Phase 2 Clinical Trial in Metastatic Pancreatic Cancer - BioSpace [biospace.com]
- 3. Raven Biotechnologies, Inc. to Present Updated Phase 1 Clinical Study Results of RAV12 Therapeutic Antibody - BioSpace [biospace.com]
- 4. Raven Biotechnologies, Inc. Announces Phase 1 Clinical Trial Results of RAV12 Therapeutic Antibody for Treatment of Adenocarcinomas - BioSpace [biospace.com]
A Researcher's Guide to Comparative Transcriptomics of Ravenine-Treated Cells
For researchers, scientists, and drug development professionals, this guide provides a framework for conducting and analyzing the transcriptomic effects of Ravenine, a quinazoline-derived alkaloid. As direct comparative transcriptomic studies on this compound-treated cells are not extensively available in public research databases, this guide presents a comprehensive, hypothetical study design. It outlines detailed experimental protocols, illustrates potential data outcomes, and visualizes affected signaling pathways to facilitate future research in this area.
The exploration of novel therapeutic compounds necessitates a deep understanding of their molecular mechanisms. Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), offers a powerful lens to observe the genome-wide changes in gene expression induced by a compound like this compound. By comparing the transcriptomic profiles of this compound-treated cells with untreated or vehicle-treated controls, researchers can identify key genes, signaling pathways, and biological processes that are modulated by the compound. This information is crucial for elucidating its mechanism of action, identifying potential biomarkers for efficacy, and uncovering possible off-target effects.
Hypothetical Experimental Design and Protocols
To investigate the transcriptomic impact of this compound, a robust experimental design is paramount. The following protocols describe a typical workflow for a comparative transcriptomic study.
Experimental Workflow
Caption: A typical workflow for a comparative transcriptomic study of this compound-treated cells.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Cell Line: A human cancer cell line relevant to the therapeutic hypothesis, for instance, the MCF-7 breast cancer cell line, would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Cells would be seeded in 6-well plates and allowed to adhere for 24 hours. Subsequently, the cells would be treated with a final concentration of 10 µM this compound (dissolved in DMSO) or a vehicle control (0.1% DMSO) for 24 hours. Three biological replicates for each condition are essential for statistical power.
2. RNA Extraction and Quality Control:
-
Total RNA would be extracted from the treated and control cells using a TRIzol-based method followed by a column-based cleanup (e.g., RNeasy Mini Kit, Qiagen).
-
The quantity and quality of the extracted RNA would be assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) greater than 8.0 would be considered for sequencing.
3. Library Preparation and Sequencing:
-
mRNA would be isolated from total RNA using oligo(dT) magnetic beads.
-
Sequencing libraries would be prepared using a stranded mRNA library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
The prepared libraries would be sequenced on an Illumina NovaSeq platform to generate approximately 20-30 million paired-end reads per sample.
4. Bioinformatic Analysis:
-
Raw sequencing reads would be quality-checked using FastQC.
-
Reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene expression levels would be quantified using tools such as RSEM or featureCounts.
-
Differential gene expression analysis between this compound-treated and control samples would be performed using DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 would be considered significantly differentially expressed.
-
Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) would be performed on the differentially expressed genes to identify enriched biological processes and signaling pathways.
Hypothetical Data Presentation
The results of the differential gene expression analysis would be summarized in tables for clarity and ease of comparison.
Table 1: Top 10 Upregulated Genes in this compound-Treated Cells (Hypothetical Data)
| Gene Symbol | Gene Name | log2(Fold Change) | p-value | FDR |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.5 | 1.2e-8 | 5.6e-7 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 3.1 | 4.5e-8 | 1.8e-6 |
| BTG2 | BTG Anti-Proliferation Factor 2 | 2.9 | 8.9e-8 | 3.1e-6 |
| PHLDA3 | Pleckstrin Homology Like Domain Family A Member 3 | 2.8 | 1.5e-7 | 4.9e-6 |
| DDIT4 | DNA Damage Inducible Transcript 4 | 2.6 | 2.3e-7 | 6.8e-6 |
| TRIB3 | Tribbles Pseudokinase 3 | 2.5 | 3.1e-7 | 8.5e-6 |
| SESN2 | Sestrin 2 | 2.4 | 4.5e-7 | 1.1e-5 |
| ATF3 | Activating Transcription Factor 3 | 2.3 | 6.8e-7 | 1.5e-5 |
| PMAIP1 | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 | 2.2 | 8.1e-7 | 1.7e-5 |
| ZFP36 | ZFP36 Ring Finger Protein | 2.1 | 9.9e-7 | 2.0e-5 |
Table 2: Top 10 Downregulated Genes in this compound-Treated Cells (Hypothetical Data)
| Gene Symbol | Gene Name | log2(Fold Change) | p-value | FDR |
| E2F1 | E2F Transcription Factor 1 | -3.2 | 2.1e-8 | 8.2e-7 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -3.0 | 5.6e-8 | 2.1e-6 |
| CCND1 | Cyclin D1 | -2.8 | 9.8e-8 | 3.5e-6 |
| CDK4 | Cyclin Dependent Kinase 4 | -2.7 | 1.8e-7 | 5.5e-6 |
| PCNA | Proliferating Cell Nuclear Antigen | -2.5 | 2.9e-7 | 7.9e-6 |
| MCM2 | Minichromosome Maintenance Complex Component 2 | -2.4 | 3.8e-7 | 9.8e-6 |
| BIRC5 | Baculoviral IAP Repeat Containing 5 | -2.3 | 5.1e-7 | 1.2e-5 |
| TOP2A | Topoisomerase (DNA) II Alpha | -2.2 | 7.2e-7 | 1.6e-5 |
| AURKA | Aurora Kinase A | -2.1 | 8.9e-7 | 1.8e-5 |
| PLK1 | Polo-Like Kinase 1 | -2.0 | 1.1e-6 | 2.1e-5 |
Potential Signaling Pathways Modulated by this compound
Based on the hypothetical differentially expressed genes, which suggest an induction of cell cycle arrest and apoptosis and a repression of proliferation markers, a key affected signaling pathway could be the p53 signaling pathway.
Hypothetical p53 Signaling Pathway Activation by this compound
Caption: Hypothetical activation of the p53 signaling pathway by this compound leading to cell cycle arrest and apoptosis.
This guide provides a foundational framework for researchers interested in the transcriptomic effects of this compound. The outlined protocols and hypothetical data serve as a blueprint for designing experiments, analyzing results, and generating meaningful insights into the molecular mechanisms of this compound. Such studies are essential for advancing our understanding of its therapeutic potential.
Safety Operating Guide
Proper Disposal of Ravenine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ravenine, a quinoline alkaloid research chemical. The following procedures are designed to ensure the safety of laboratory personnel and to maintain environmental compliance. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this bioactive compound.
Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. It should be treated as a hazardous chemical waste, with all handling and disposal procedures reflecting this classification. The information herein is based on best practices for the disposal of hazardous alkaloid and quinoline-based research chemicals.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). Due to the potential hazards associated with quinoline alkaloids, which can include toxicity and irritation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A properly fastened laboratory coat.
-
Respiratory Protection: A fume hood should be used when handling this compound powder or creating solutions to avoid inhalation of dust or aerosols.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₇NO₂ | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| CAS Number | 20105-22-0 | [2] |
| Appearance | Powder (presumed) | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO | General knowledge |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be handled as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.
-
Waste Segregation and Collection:
-
All disposable materials that have come into contact with this compound, including gloves, weighing papers, pipette tips, and contaminated bench paper, must be collected in a designated hazardous waste container.
-
Unused or expired this compound powder should be kept in its original, tightly sealed container for disposal.
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container.
-
-
Storage of Hazardous Waste:
-
Waste containers must be kept securely sealed at all times, except when adding waste.
-
Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.
-
-
Final Disposal Procedure:
-
Once the hazardous waste container is full, or if it has been in storage for a period approaching your institution's limit (often six months to a year), arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
-
Do not attempt to transport hazardous waste off-site yourself.
-
Experimental Protocols Cited
While no specific experimental protocols for this compound disposal were found, the general principles of handling and disposing of potent bioactive research chemicals are well-established. The procedures outlined above are based on guidelines for handling similar hazardous compounds in a laboratory setting.
Mandatory Visualizations
The following diagrams illustrate the recommended workflow for the proper disposal of this compound and the logical relationship of safety precautions.
Caption: this compound Disposal Workflow.
Caption: this compound Safety Logic.
References
Personal protective equipment for handling Ravenine
Essential Safety and Handling Guide for Ravenine
Disclaimer: This document provides a summary of essential safety and handling information for this compound, an alkaloid isolated from the root bark of Dictamnus dasycarpus.[1] While this compound is a known compound, comprehensive toxicological data is not widely available. Therefore, the following guidelines are based on the known properties of this compound and general safety protocols for handling potent and cytotoxic compounds.[2][3][4] All laboratory personnel must consult their institution's safety policies and conduct a thorough risk assessment before handling this substance.[5][6][7]
Chemical and Physical Properties
The known properties of this compound are summarized in the table below. This information is critical for understanding its behavior and for developing appropriate handling procedures.
| Property | Value | Source |
| CAS Number | 20105-22-0 | [8] |
| Molecular Formula | C15H17NO2 | [9][10] |
| Molecular Weight | 243.30 g/mol | [9][10] |
| Appearance | Solid | [11][12] |
| Melting Point | 120-121°C | [8][10] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO | [13] |
| Storage | Desiccate at -20°C | [13] |
Personal Protective Equipment (PPE)
Due to the potent nature of alkaloids, a stringent PPE protocol is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[3][4][14]
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Double gloves | Two pairs of nitrile gloves. Change outer gloves frequently. |
| Body Protection | Lab coat, disposable gown | A fully buttoned lab coat and a disposable, fluid-resistant gown with cuffs. |
| Eye and Face Protection | Safety goggles, face shield | Chemical splash goggles. A full-face shield is required when there is a risk of splashing. |
| Respiratory Protection | N95 or higher respirator | A fit-tested N95 or higher-rated respirator should be used when handling the powder form of this compound. |
Operational Plan: Handling and Storage
All handling of this compound should occur within a designated controlled area.
-
Engineering Controls : All work with solid or dissolved this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[3]
-
Labeling : All containers of this compound must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.[15]
-
Storage : Store this compound in a locked, dedicated, and well-ventilated area at -20°C, away from incompatible materials such as strong oxidizing agents.[13]
Disposal Plan
Chemical waste must be segregated, labeled, and disposed of according to institutional and regulatory guidelines.[16][17][18]
-
Solid Waste : All solid waste contaminated with this compound, including used PPE and weighing papers, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Liquid waste containing this compound should be collected in a sealed, labeled, and leak-proof container. Do not dispose of this compound solutions down the drain.[17][18]
-
Disposal Method : All this compound waste is considered hazardous and must be disposed of through a licensed hazardous waste management company, likely via high-temperature incineration.[16][19]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation :
-
Don all required PPE as specified in the table above.
-
Prepare the workspace within a chemical fume hood by laying down absorbent, plastic-backed pads.
-
Assemble all necessary equipment: analytical balance, weighing paper, spatula, microcentrifuge tubes, and calibrated pipettes.
-
-
Weighing :
-
Tare the analytical balance with a piece of weighing paper inside.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 2.433 mg of this compound.
-
Record the exact weight.
-
-
Solubilization :
-
Carefully transfer the weighed this compound powder into an appropriately sized microcentrifuge tube.
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube. For 1 mL of a 10 mM solution from 2.433 mg of this compound, add 1 mL of DMSO.
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
-
Labeling and Storage :
-
Clearly label the tube with "this compound," the concentration (10 mM in DMSO), the date of preparation, and your initials.
-
Store the stock solution at -20°C in a designated and locked storage container.
-
-
Cleanup :
-
Dispose of all contaminated materials (weighing paper, pipette tips, absorbent pads) in the designated solid hazardous waste container.
-
Wipe down the interior of the fume hood and any equipment used with an appropriate cleaning agent.
-
Visualizations
The following diagrams illustrate key workflows for handling this compound safely.
Caption: Workflow for the safe handling and preparation of this compound solutions.
Caption: Logical pathway for the proper disposal of this compound-contaminated waste.
References
- 1. This compound | Alkaloids | 20105-22-0 | Invivochem [invivochem.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. hse.gov.uk [hse.gov.uk]
- 5. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 6. thesafetygeek.com [thesafetygeek.com]
- 7. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 8. This compound CAS#: 20105-22-0 [chemicalbook.com]
- 9. This compound | C15H17NO2 | CID 21763830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. This compound | CAS:20105-22-0 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 15. lsu.edu [lsu.edu]
- 16. What is Chemical Waste & How Is It Disposed? | Stericycle UK [stericycle.co.uk]
- 17. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. sbnsoftware.com [sbnsoftware.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
